Topiramate potassium
Description
Properties
CAS No. |
488127-51-1 |
|---|---|
Molecular Formula |
C12H20KNO8S |
Molecular Weight |
377.45 g/mol |
IUPAC Name |
potassium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide |
InChI |
InChI=1S/C12H20NO8S.K/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H-,13,14,15);/q-1;+1/t7-,8-,9+,12+;/m1./s1 |
InChI Key |
VEKVPJSPZRTTGR-WGAVTJJLSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Topiramate Potassium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of topiramate (B1683207) potassium, a salt of the widely-used anticonvulsant and migraine prophylactic, topiramate. This document details the synthetic pathway from topiramate, outlines key characterization techniques, and presents available data in a structured format to support research and development activities.
Introduction
Topiramate, a sulfamate-substituted monosaccharide, is a well-established therapeutic agent.[1] The formation of its potassium salt can alter physicochemical properties such as solubility, which may be advantageous for specific pharmaceutical formulations.[2] This guide focuses on the chemical synthesis of topiramate potassium and the analytical methods used to confirm its structure and purity.
Synthesis of this compound
The synthesis of this compound involves the deprotonation of the sulfamate (B1201201) nitrogen of topiramate. While detailed protocols are not extensively available in peer-reviewed literature, a general method can be inferred from patent literature and general chemical principles of salt formation for sulfamates.
General Synthetic Scheme
The reaction proceeds by treating topiramate with a suitable potassium base in an appropriate solvent.
Reaction: Topiramate + Potassium Base → this compound
Detailed Experimental Protocol
This protocol is based on a method described in patent literature with chemically inferred details for completeness.[2]
Materials:
-
Topiramate (C₁₂H₂₁NO₈S)
-
Potassium tert-butoxide (t-BuOK) or Potassium Hydroxide (KOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve topiramate (1.0 equivalent) in anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.05 equivalents) in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the topiramate solution at room temperature with continuous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure.
-
The precipitated solid is collected by filtration, washed with a small amount of cold anhydrous diethyl ether to remove any unreacted starting material, and dried under vacuum to yield this compound as a solid.
Characterization of Topiramate and its Potassium Salt
A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.
Physical Properties
Basic physical properties are important for initial characterization.
| Property | Topiramate | This compound |
| Molecular Formula | C₁₂H₂₁NO₈S | C₁₂H₂₀KNO₈S |
| Molecular Weight | 339.36 g/mol [1] | 377.45 g/mol [3] |
| Appearance | White to off-white powder[2] | Expected to be a white to off-white solid |
| Melting Point | 125 °C[4] | Not available |
| Solubility in Water | 9.8 mg/mL[2] | Expected to be higher than topiramate |
Spectroscopic Analysis
¹H NMR Spectroscopy of Topiramate: A study on the quantitative determination of topiramate by ¹H NMR spectroscopy provides the following characteristic signals in DMSO-d₆.[5][6]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1.29 | singlet | Methyl protons |
| 1.34 | singlet | Methyl protons |
| 1.47 | singlet | Methyl protons |
| 1.57 | singlet | Methyl protons |
Upon formation of the potassium salt, the proton on the sulfamate nitrogen is removed. This would result in the disappearance of the N-H proton signal and potentially slight shifts in the signals of nearby protons due to the change in the electronic environment.
FT-IR Spectroscopy of Topiramate: The FT-IR spectrum of topiramate shows characteristic peaks corresponding to its functional groups. A representative spectrum can be found in the literature.[7][8] Key vibrational bands for topiramate would include N-H stretching, S=O stretching (asymmetric and symmetric), C-O stretching, and C-H stretching.
Upon deprotonation of the sulfamate nitrogen to form the potassium salt, the N-H stretching vibration would disappear. Additionally, shifts in the S=O and S-N stretching frequencies are expected due to the change in the bonding and electronic distribution in the sulfamate group.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight of topiramate and its salt. For topiramate, the expected molecular ion peak would correspond to its molecular weight. In the case of this compound, the mass spectrum would show a pattern corresponding to the topiramate anion and the potassium cation.
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Logic
Caption: Logical flow for the characterization of this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 3. This compound | C12H20KNO8S | CID 23689091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Quantitative determination and validation of topiramate and its tablet formulation by 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Physicochemical Properties of Topiramate Potassium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topiramate (B1683207), a sulfamate-substituted monosaccharide, is a widely used antiepileptic and migraine prophylactic agent. While the physicochemical properties of topiramate are well-documented, there is growing interest in its salt forms to enhance properties such as solubility and bioavailability. This technical guide provides an in-depth overview of the known physicochemical properties of topiramate potassium salt. The document summarizes available quantitative data, details relevant experimental protocols for characterization, and presents diagrams of topiramate's signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals involved in the development and characterization of topiramate and its derivatives.
Introduction
Topiramate is a white crystalline powder with a known aqueous solubility of 9.8 mg/mL. Its clinical efficacy is sometimes limited by its relatively low water solubility, which can impact formulation strategies and bioavailability. The formation of pharmaceutical salts is a common and effective strategy to modulate the physicochemical properties of a drug substance, including its solubility, dissolution rate, stability, and manufacturability. The potassium salt of topiramate has been synthesized to potentially improve upon these characteristics. This guide focuses on the available data for this compound salt, providing a centralized resource for its physicochemical profile.
Physicochemical Properties
Quantitative data for this compound salt is limited in publicly available literature. However, some key identifiers and characteristics have been reported. The following tables summarize the known properties of this compound salt and, for comparative purposes, the parent topiramate molecule.
Table 1: Chemical and Physical Properties of this compound Salt
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀KNO₈S | [1] |
| Molecular Weight | 377.45 g/mol | [1] |
| Physical Appearance | Not explicitly reported, likely a solid | - |
| Solubility | Not explicitly quantified in available literature. Expected to be higher than topiramate. | [2] |
| pKa | Not explicitly reported. | - |
| Melting Point | Not explicitly reported. | - |
Table 2: Physicochemical Properties of Topiramate
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₈S | [3] |
| Molecular Weight | 339.36 g/mol | [3] |
| Physical Appearance | White crystalline powder | |
| Aqueous Solubility | 9.8 mg/mL at 25°C | |
| Solubility in Organic Solvents | Freely soluble in acetone, chloroform, dimethylsulfoxide, and ethanol (B145695). Soluble in ethanol (~20 mg/mL), DMSO (~15 mg/mL), and dimethyl formamide (B127407) (~25 mg/mL). | [4][5] |
| pKa | 8.7 | [3] |
| Melting Point | 123-126 °C | [3] |
| pH of Saturated Solution | 6.3 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of pharmaceutical salts. The following sections describe standard experimental protocols that can be employed to determine the key physicochemical properties of this compound salt.
Synthesis of this compound Salt
A reported method for the synthesis of this compound salt is as follows:
-
Dissolve topiramate (1.641 mmols) in 1 mL of tetrahydrofuran (B95107) (THF).[2]
-
This protocol, as described in a patent, provides a basis for the preparation of the salt for further characterization. The patent mentions the analysis of the resulting salt, implying the successful formation of this compound.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach to determine equilibrium solubility.[7]
-
Preparation: Prepare a series of vials containing a fixed volume of purified water or a relevant buffer solution.
-
Addition of Substance: Add an excess amount of this compound salt to each vial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved this compound salt in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.[9]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[10][11][12][13]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound salt in a suitable solvent, typically purified water or a co-solvent system if solubility is a concern, to a known concentration (e.g., 1 mM).[10][12]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.[10]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[12]
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[11]
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the salt, such as melting point and decomposition temperature.[14][15][16][17]
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount of this compound salt (typically 1-5 mg) into an aluminum DSC pan and seal it.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: The resulting thermogram will show endothermic or exothermic events. The peak of an endotherm typically corresponds to the melting point.[14]
-
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed sample of this compound salt into a TGA pan.
-
Instrumentation: Place the pan in the TGA furnace.
-
Heating Program: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature, indicating decomposition or loss of solvates. A patent for topiramate salts shows a TGA analysis was performed on this compound.[2]
-
Crystallinity Assessment (Powder X-Ray Diffraction - PXRD)
PXRD is a powerful technique for characterizing the solid-state nature of a pharmaceutical substance, including identifying its crystalline form.[18][19][20][21][22]
-
Sample Preparation: Gently grind the this compound salt to a fine, uniform powder.[18]
-
Sample Mounting: Pack the powdered sample into a sample holder.
-
Data Acquisition: Place the sample holder in the PXRD instrument and expose it to a monochromatic X-ray beam. The instrument measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline form.
Spectroscopic Analysis (FTIR, NMR, Mass Spectrometry)
Spectroscopic techniques are essential for confirming the chemical structure and identity of the salt.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare the sample, for example, by creating a potassium bromide (KBr) pellet containing a small amount of the this compound salt or by using an Attenuated Total Reflectance (ATR) accessory.[23][24][25][26][27]
-
Data Acquisition: Obtain the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, which can be compared to the spectrum of topiramate to confirm the presence of the parent molecule within the salt structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the this compound salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure, which can be compared to the known spectrum of topiramate.
-
-
Mass Spectrometry (MS):
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS). Use a suitable ionization technique, such as electrospray ionization (ESI).[28][29][30][31][32]
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the topiramate cation and potentially fragments, confirming the molecular weight of the topiramate moiety.
-
Mandatory Visualizations
Signaling Pathways of Topiramate
Topiramate exerts its therapeutic effects through multiple mechanisms of action.[10] The following diagram illustrates the key signaling pathways modulated by topiramate.
Caption: Key molecular targets of topiramate's multifaceted mechanism of action.
Experimental Workflow for Physicochemical Characterization
The logical flow for the comprehensive characterization of a new pharmaceutical salt like this compound is depicted below.
Caption: A typical workflow for the characterization of a new pharmaceutical salt.
Conclusion
The formation of this compound salt presents a promising avenue for enhancing the physicochemical properties of the parent drug. While comprehensive experimental data on the potassium salt remains limited in the public domain, this guide provides a foundational understanding based on available information and established analytical protocols. The detailed methodologies and workflows presented herein offer a robust framework for researchers and drug development professionals to conduct a thorough characterization of this compound salt and other novel pharmaceutical salts. Further investigation into the solubility, stability, and solid-state properties of this compound salt is warranted to fully elucidate its potential benefits in pharmaceutical formulations.
References
- 1. This compound | C12H20KNO8S | CID 23689091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 3. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. TOPIRAMATE [dailymed.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. quercus.be [quercus.be]
- 15. news-medical.net [news-medical.net]
- 16. [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study - Pharma Engineering [pharmacalculations.com]
- 17. rroij.com [rroij.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 20. moodle2.units.it [moodle2.units.it]
- 21. researchgate.net [researchgate.net]
- 22. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. azom.com [azom.com]
- 25. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 26. researchgate.net [researchgate.net]
- 27. ijnrd.org [ijnrd.org]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
An In-depth Technical Guide to Topiramate Potassium (CAS Number: 488127-51-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiramate (B1683207), a sulfamate-substituted monosaccharide, is a widely recognized antiepileptic drug also utilized for migraine prophylaxis. While the parent compound, Topiramate, is well-documented, its salt forms, such as Topiramate potassium (CAS No. 488127-51-1), are of significant interest to researchers and pharmaceutical scientists for their potential to offer altered physicochemical properties, which could influence formulation, bioavailability, and therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, mechanism of action, and analytical methodologies.
Physicochemical Properties
Quantitative data for Topiramate and its potassium salt are summarized below. Data for this compound is limited, and some properties are inferred from the parent compound.
| Property | Topiramate | This compound | Reference |
| CAS Number | 97240-79-4 | 488127-51-1 | |
| Molecular Formula | C₁₂H₂₁NO₈S | C₁₂H₂₀KNO₈S | [1] |
| Molecular Weight | 339.36 g/mol | 377.45 g/mol | [1] |
| Appearance | White to off-white powder | Not explicitly documented; presumed to be a solid | |
| Solubility | Water: 9.8 mg/mL. Freely soluble in acetone, chloroform, dimethylsulfoxide, and ethanol. Most soluble in alkaline solutions (pH 9-10). | Expected to have higher aqueous solubility than Topiramate due to its salt form. | |
| Melting Point | 125 °C | Not available |
Synthesis of this compound
Experimental Protocol (Inferred)
Objective: To synthesize this compound from Topiramate.
Materials:
-
Topiramate
-
Potassium hydroxide (B78521) (KOH) or another suitable potassium base (e.g., potassium carbonate)[3]
-
An appropriate solvent system (e.g., a mixture of an organic solvent and water)
Procedure:
-
Dissolve Topiramate in a suitable organic solvent.
-
Prepare a solution of the potassium base (e.g., potassium hydroxide) in water.
-
Slowly add the aqueous base solution to the Topiramate solution with stirring.
-
The reaction should result in the formation of the this compound salt.
-
The salt can then be isolated by methods such as precipitation, crystallization, or solvent evaporation.
-
The final product should be dried under vacuum.
Purification: The purity of the synthesized this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and the structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]
Logical Workflow for Synthesis:
Mechanism of Action
The precise mechanism of action of this compound is expected to be identical to that of Topiramate, as the pharmacological activity resides in the Topiramate molecule. Topiramate exerts its anticonvulsant and migraine-preventing effects through multiple pathways:[6][7]
-
Blockade of voltage-dependent sodium channels: This action stabilizes neuronal membranes and prevents repetitive firing.
-
Enhancement of GABA-mediated inhibition: Topiramate potentiates the activity of the inhibitory neurotransmitter GABA at GABA-A receptors.
-
Antagonism of glutamate (B1630785) receptors: It specifically acts on the AMPA/kainate subtype of glutamate receptors, reducing excitatory neurotransmission.
-
Inhibition of carbonic anhydrase: Topiramate is a weak inhibitor of carbonic anhydrase isoenzymes II and IV.[8]
-
Modulation of high-voltage-activated calcium channels.
-
Increase of potassium conductance. [6]
Signaling Pathway Overview:
Clinical and Pharmacological Considerations
A notable clinical aspect of Topiramate therapy is its potential to cause metabolic acidosis and hypokalemia (low potassium levels).[8][9] This is attributed to its inhibitory effect on carbonic anhydrase in the kidneys, leading to renal bicarbonate loss and subsequent potassium wasting.[8] Long-term treatment with Topiramate has been associated with a statistically significant trend towards lower serum potassium levels.[9] While this effect is generally mild, severe hypokalemia has been reported.[8] The use of a potassium salt of Topiramate would not be expected to mitigate this systemic effect, as the pharmacological action of the Topiramate moiety on renal carbonic anhydrase would remain unchanged.
Analytical Methodologies
The analysis of Topiramate and, by extension, its potassium salt, presents challenges due to the molecule's lack of a strong chromophore. Consequently, various analytical techniques have been developed.
Experimental Protocol: RP-HPLC for Topiramate Quantification
This protocol is a general representation based on published methods for Topiramate analysis.
Objective: To quantify Topiramate in a sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Refractive Index (RI) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 90:10 v/v), with pH adjusted to approximately 3 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 263 nm (if derivatization is not used, RI detection is common).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 35 °C).
Procedure:
-
Standard Preparation: Prepare a stock solution of Topiramate standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Topiramate in the sample from the calibration curve.
Workflow for Analytical Characterization:
Conclusion
This compound, as a salt of a well-established therapeutic agent, holds potential for improved pharmaceutical formulations. While detailed experimental data specifically for the potassium salt is limited, this guide provides a comprehensive framework based on the known properties and methodologies associated with the parent Topiramate molecule. Further research into the specific physicochemical characteristics and comparative bioavailability of this compound is warranted to fully elucidate its potential advantages in drug development.
References
- 1. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 3. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. japsonline.com [japsonline.com]
- 6. Topiramate and its clinical applications in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Chronic impact of topiramate on acid-base balance and potassium in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
Mechanism of action of Topiramate versus its potassium salt
An In-depth Technical Guide to the Core Mechanism of Action of Topiramate (B1683207) and its Potassium Salt
Abstract
Topiramate is a broad-spectrum anticonvulsant and migraine prophylactic agent with a complex and multifaceted mechanism of action. This technical guide provides a detailed examination of the molecular targets of topiramate, including voltage-gated sodium channels, GABA-A receptors, AMPA/kainate receptors, and carbonic anhydrase isoenzymes. It also addresses the nature of topiramate potassium, a salt form of the parent drug. Based on available data, the core pharmacodynamic actions are attributed to the topiramate molecule itself. The potassium salt is understood to be a formulation variant designed to modify the drug's physicochemical properties rather than its mechanism of action. This guide summarizes key quantitative data on topiramate's interactions with its targets, outlines the experimental protocols used to derive this data, and provides visual representations of its signaling pathways and relevant experimental workflows.
Introduction
Topiramate, a sulfamate-substituted monosaccharide, is structurally distinct from other anticonvulsant drugs.[1][2] Its clinical efficacy in treating both epilepsy and migraine is attributed to its ability to modulate neuronal excitability through several distinct pathways.[3][4][5][6][7][8][9][10] This document aims to provide a comprehensive overview of these mechanisms for researchers, scientists, and drug development professionals. Furthermore, it clarifies the role of its potassium salt form. While various salt forms of topiramate, including sodium, lithium, and potassium, have been developed, these are primarily for formulation purposes to alter properties such as solubility and stability.[11][12][13] The current body of scientific literature does not indicate a difference in the molecular mechanism of action between topiramate and its potassium salt; the pharmacologically active moiety remains the topiramate molecule.
Core Mechanism of Action of Topiramate
Topiramate's therapeutic effects arise from a combination of actions that collectively reduce neuronal hyperexcitability.[3][5][6] There is also evidence to suggest that topiramate may exert its effects by modifying the phosphorylation state of its target channels and receptors.[3][14][15]
Modulation of Voltage-Gated Sodium Channels
Topiramate blocks voltage-gated sodium channels in a state-dependent manner, meaning it preferentially interacts with the inactivated state of the channel.[6][16][17] This action reduces the frequency of sustained, repetitive neuronal firing that is characteristic of seizure activity.[14] By stabilizing the neuronal membrane, topiramate prevents the propagation of action potentials.[5]
Potentiation of GABAergic Activity
Topiramate enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at certain non-benzodiazepine subtypes of the GABA-A receptor.[3][5][6][18] It increases the frequency of GABA-A receptor activation by GABA, leading to an increased influx of chloride ions into the neuron.[6] This hyperpolarizes the neuron, making it less likely to fire an action potential. The modulatory effect of topiramate on GABA-A receptors appears to be dependent on the specific beta subunit present in the receptor complex.[19]
Antagonism of Glutamatergic Receptors
Topiramate negatively modulates the activity of excitatory glutamate (B1630785) receptors, specifically the AMPA and kainate subtypes.[5][6] It has been shown to selectively inhibit kainate-evoked currents, with a particular affinity for GluK1 (formerly GluR5) containing kainate receptors.[6][20][21][22] This antagonism reduces excitatory neurotransmission, thereby contributing to its anticonvulsant effects.[5] Some evidence suggests this modulation is dependent on the phosphorylation state of the receptor.[23]
Inhibition of Carbonic Anhydrase Isoenzymes
Topiramate is an inhibitor of carbonic anhydrase (CA), particularly the cytosolic isoenzyme II (CA-II) and the membrane-bound isoenzyme IV (CA-IV).[3][24][25][26][27][28] Inhibition of these enzymes in the central nervous system can lead to an increase in local CO2 concentration and a decrease in pH, which may contribute to the anticonvulsant effect.[25] This mechanism is also responsible for some of topiramate's characteristic side effects, including metabolic acidosis and an increased risk of kidney stones.[3][29][30][31] The binding of topiramate to carbonic anhydrase in red blood cells is substantial and saturable, creating a drug depot in the bloodstream.[24]
The Role of this compound Salt
The potassium salt of topiramate is a chemical entity where the acidic proton of the sulfamate (B1201201) group is replaced by a potassium ion.[32] Patents describe the synthesis of various alkali metal salts of topiramate, including the potassium salt, to create water-soluble forms of the drug.[11][12] This modification is a common pharmaceutical strategy to improve a drug's physicochemical properties, such as solubility, dissolution rate, and stability, which can in turn influence its bioavailability. There is no evidence from the reviewed literature to suggest that the potassium salt possesses a different intrinsic mechanism of action. The therapeutic activity resides in the topiramate anion, which is the form that interacts with the molecular targets described above.
It is important to distinguish the formulation of topiramate as a potassium salt from the effect of topiramate on physiological potassium levels. Topiramate's inhibition of carbonic anhydrase can lead to renal potassium wasting and subsequent hypokalemia (low serum potassium).[33][34][35] This is a systemic side effect of the drug's action and is unrelated to whether the administered form is the free acid or a potassium salt.
Quantitative Data Summary
The following tables summarize the reported quantitative measures of topiramate's interaction with its molecular targets. No comparative data for this compound was found in the public literature.
Table 1: Inhibitory/Binding Constants for Topiramate at Various Targets
| Target | Species | Parameter | Value (µM) | Reference(s) |
| Voltage-Gated Sodium Channels | Rat | IC50 | 48.9 | [22][36] |
| GluK1 (GluR5) Kainate Receptor | Rat | IC50 | 0.46 | [22] |
| Carbonic Anhydrase I (CA-I) | Human | Ki | ~100 | [26] |
| Carbonic Anhydrase II (CA-II) | Human | Ki | ~7 | [26] |
| Carbonic Anhydrase IV (CA-IV) | Human | Ki | ~10 | [26] |
| Carbonic Anhydrase II (CA-II) | Rat | Ki | 0.1 - 1 | [22][26] |
| Carbonic Anhydrase IV (CA-IV) | Rat | Ki | 0.2 - 10 | [22][26] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
The quantitative data presented above are derived from established experimental methodologies. Below are generalized descriptions of these protocols.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to measure the flow of ions through channels in the cell membrane, providing direct evidence of a drug's effect on channel function.
-
Cell Preparation: Neurons (e.g., rat cerebellar granule cells or cortical neurons) are cultured or acutely dissociated from brain tissue.[15][36]
-
Recording: A glass micropipette with a very fine tip is sealed onto the membrane of a single neuron. The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier. Command voltages are applied to elicit currents through specific ion channels (e.g., depolarizing steps to open sodium channels).
-
Drug Application: A baseline current is recorded. Topiramate is then applied to the cell via the bath solution at varying concentrations.
-
Data Analysis: The drug's effect (e.g., reduction in sodium current amplitude) is measured. A dose-response curve is generated by plotting the percent inhibition against the drug concentration to calculate the IC50 value.[36] The effect on channel kinetics, such as steady-state inactivation, is also analyzed by applying specific voltage protocols.[15][36]
Carbonic Anhydrase Inhibition Assay
This biochemical assay measures the enzymatic activity of carbonic anhydrase and its inhibition by a test compound.
-
Enzyme Source: Purified carbonic anhydrase isoenzymes are used.[26]
-
Substrate: A substrate for the enzyme is chosen. Common methods include measuring the hydration of CO2 or the hydrolysis of an ester like 4-nitrophenyl acetate (B1210297).[24][28]
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (topiramate) are mixed in a buffer solution.
-
Detection: The rate of the reaction is measured. For the CO2 hydration assay, this can be done using a stopped-flow spectrophotometer or by measuring pH changes.[26] For the 4-nitrophenyl acetate hydrolysis assay, the production of the colored 4-nitrophenolate (B89219) product is measured spectrophotometrically.
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in its absence. The inhibition constant (Ki) is calculated from this data using enzyme kinetic models, such as the Michaelis-Menten equation and its derivatives.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the multifaceted mechanism of topiramate and the generalized workflows for its study.
Caption: Multifaceted mechanism of action of topiramate on a neuron.
Caption: Generalized workflow for patch-clamp electrophysiology.
Caption: Generalized workflow for enzyme inhibition assay.
Conclusion
Topiramate exerts its broad-spectrum anticonvulsant and migraine-preventing effects through a combination of four primary mechanisms: state-dependent blockade of voltage-gated sodium channels, potentiation of GABA-A receptor function, antagonism of AMPA/kainate glutamate receptors, and inhibition of carbonic anhydrase isoenzymes. The available scientific evidence strongly indicates that these actions are attributable to the topiramate molecule itself. The creation of salt forms, such as this compound, is a pharmaceutical formulation strategy aimed at modifying the drug's physicochemical properties without altering its fundamental pharmacodynamic mechanism of action. Future research could further elucidate the role of channel phosphorylation in topiramate's activity and explore the clinical implications of its differential effects on various receptor and enzyme isoforms.
References
- 1. Neuropedia Consult [en.neuropediaconsult.com]
- 2. Topiramate and its clinical applications in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topiramate - Wikipedia [en.wikipedia.org]
- 4. How Topamax works: Mechanism of action explained [medicalnewstoday.com]
- 5. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 6. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnjlabels.com [jnjlabels.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. topiramate | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 11. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 12. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]
- 13. US20040053853A1 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 14. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneonline.com [geneonline.com]
- 17. bioengineer.org [bioengineer.org]
- 18. Topiramate modulates GABA-evoked currents in murine cortical neurons by a nonbenzodiazepine mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topiramate modulation of β(1)- and β(3)-homomeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Topiramate selectively protects against seizures induced by ATPA, a GluR5 kainate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Topiramate reduces excitability in the basolateral amygdala by selectively inhibiting GluK1 (GluR5) kainate receptors on interneurons and positively modulating GABAA receptors on principal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Topiramate | Kainate Receptors | Tocris Bioscience [tocris.com]
- 23. Topiramate reduces AMPA-induced Ca(2+) transients and inhibits GluR1 subunit phosphorylation in astrocytes from primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Plasma and whole blood pharmacokinetics of topiramate: the role of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchportal.tuni.fi [researchportal.tuni.fi]
- 26. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. Topiramate: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 30. TOPIRAMATE [dailymed.nlm.nih.gov]
- 31. Effect of topiramate on acid–base balance: extent, mechanism and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 32. This compound | C12H20KNO8S | CID 23689091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. droracle.ai [droracle.ai]
- 34. researchgate.net [researchgate.net]
- 35. Chronic impact of topiramate on acid-base balance and potassium in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Topiramate attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Structural and Physicochemical Analysis of Topiramate Potassium
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Topiramate (B1683207) is a broad-spectrum antiepileptic drug with a multifaceted mechanism of action.[1][2] The development of salt forms, such as topiramate potassium, is a strategic approach to potentially enhance physicochemical properties like solubility and stability. This technical guide provides a comprehensive overview of the analytical methodologies required for the structural and physicochemical characterization of topiramate and its potassium salt. While detailed single-crystal X-ray diffraction data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols, summarizes available data, and presents logical workflows and the drug's mechanism of action through detailed visualizations.
Introduction to Topiramate and Its Salt Forms
Topiramate, a sulfamate-substituted monosaccharide derived from D-fructose, is a widely prescribed medication for the treatment of epilepsy and the prevention of migraines.[2][3][4] Its chemical structure, 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate, is unique among anticonvulsant drugs.[2][5][6] The formation of pharmaceutical salts is a common strategy in drug development to improve properties such as solubility, dissolution rate, and stability. Patents have disclosed the creation of topiramate salts, including sodium, lithium, and potassium salts, to leverage these advantages.[7] This guide focuses on the analytical techniques and data pertinent to the characterization of this compound.
Mechanism of Action of Topiramate
Topiramate's therapeutic efficacy stems from a combination of several pharmacodynamic actions that result in the stabilization of neuronal membranes and a general calming of overactive nerve cells in the brain.[3][4]
The primary mechanisms include:
-
Blockade of Voltage-Gated Sodium Channels: Topiramate inhibits voltage-dependent sodium channels, which reduces the frequency of repetitive neuronal firing.[3][8][9]
-
Enhancement of GABAergic Activity: It potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing neurons.[3][8]
-
Antagonism of Glutamate (B1630785) Receptors: Topiramate blocks the AMPA and kainate subtypes of glutamate receptors, thereby reducing excitatory neurotransmission.[3][8]
-
Inhibition of Carbonic Anhydrase: The drug is a weak inhibitor of carbonic anhydrase isoenzymes.[1][3]
-
Modulation of L-type Calcium Channels: Topiramate also inhibits L-type voltage-gated calcium channels.[3]
Caption: Overview of Topiramate's primary molecular targets.
Synthesis and Experimental Protocols
Synthesis of Topiramate and its Potassium Salt
The synthesis of topiramate typically involves multiple steps starting from 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose.[10][11] The formation of the potassium salt is achieved by treating topiramate with a suitable potassium base, such as potassium hydroxide (B78521) or potassium carbonate, in an appropriate solvent system.[11][12]
Caption: General synthesis and salt formation process.
Experimental Methodologies
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, such as a mixture of dichloromethane (B109758) and methanol.[10]
-
Data Collection: A selected crystal is mounted on a goniometer. For air-sensitive or delicate samples, it is often flash-cooled and maintained at a low temperature (e.g., 90-100 K) in a stream of cold nitrogen gas.[10][13] Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting structural model is then refined using full-matrix least-squares techniques to minimize the difference between observed and calculated structure factors.[13]
Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and to assess the purity of a bulk sample.
-
Sample Preparation: A finely powdered sample of this compound is packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ).
-
Analysis: The resulting diffraction pattern, a plot of intensity vs. 2θ, serves as a unique fingerprint for the crystalline solid.
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal events like melting, decomposition, and desolvation.
-
DSC Protocol: A small, weighed amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. An empty pan is used as a reference. The difference in heat flow to the sample and reference is recorded as a function of temperature.
-
TGA Protocol: A weighed sample is heated on a microbalance in a controlled furnace. The mass of the sample is recorded continuously as a function of temperature or time. This reveals mass loss associated with decomposition or solvent loss.[14]
Spectroscopic Analysis:
-
FTIR/Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. For Fourier-Transform Infrared (FTIR) spectroscopy, a sample can be prepared as a KBr pellet.[15] Both methods provide a characteristic spectrum that can confirm the presence of specific functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of topiramate, often after a derivatization step, to confirm its identity and purity. The gas chromatograph separates components of a sample, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of fragmented ions.[16][17]
Data Presentation and Analysis
Physicochemical Properties
The formation of a potassium salt is expected to alter the physicochemical properties of topiramate, most notably its aqueous solubility.
| Property | Topiramate[5] | This compound[18] |
| Molecular Formula | C₁₂H₂₁NO₈S | C₁₂H₂₀KNO₈S |
| Molecular Weight | 339.36 g/mol | 377.45 g/mol |
| Appearance | White crystalline powder | Data not specified |
| Water Solubility | 9.8 mg/mL | Expected to be higher |
| Melting Point | 125 °C | Data not specified |
Thermal Analysis Data
Thermal analysis is crucial for understanding the stability and solid-state behavior of the salt. A patent for topiramate salts provides a TGA curve for a this compound sample.[7]
| Analysis Type | Compound | Key Observations |
| DTA/TGA | Topiramate | Endothermic peak at ~125 °C (melting), followed by a two-step exothermic decomposition process.[14] |
| TGA | This compound | The thermogravimetric analysis shows the compound is stable up to approximately 200 °C, after which significant decomposition occurs.[7] |
Spectroscopic and Chromatographic Data
Various analytical techniques are used to confirm the identity and purity of topiramate and its derivatives.
| Technique | Purpose | Typical Results for Topiramate |
| UV Spectroscopy | Quantitative estimation | Linearity observed in the range of 1-5 µg/mL with a maximum absorbance at 235 nm in methanol.[19] |
| HPLC | Purity and content assay | The US Pharmacopeia outlines several HPLC methods, often using a Refractive Index (RI) detector due to the lack of a strong chromophore.[20] |
| GC-MS | Identification and quantification | After extraction and derivatization, topiramate shows a retention time of ~4.68 min with a base peak ion at m/z = 324.1 [M-NH].[17] |
Comprehensive Characterization Workflow
A logical workflow is essential for the complete characterization of a new pharmaceutical salt like this compound. This ensures that all critical quality attributes are thoroughly investigated.
Caption: A logical workflow for the full characterization of a pharmaceutical salt.
Conclusion
The analysis of this compound requires a multi-technique approach to fully elucidate its crystal structure, physicochemical properties, and stability profile. While specific crystallographic data for the potassium salt remains limited in publicly accessible literature, the established methodologies for topiramate and related compounds provide a clear roadmap for researchers. Thermal analysis confirms the stability of this compound up to around 200 °C, and standard spectroscopic and chromatographic methods are well-suited for its identification and purity assessment. Future research should focus on growing high-quality single crystals of this compound to perform SC-XRD analysis, which would provide definitive structural information and deepen the understanding of its solid-state properties for optimal drug product development.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 4. How Topamax works: Mechanism of action explained [medicalnewstoday.com]
- 5. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and crystal structure of topiramate azidosulfate at 90 K and 298 K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]
- 12. CN103910770A - Preparation method of topiramate, intermediate crystal form related in method thereof and its preparation method - Google Patents [patents.google.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. A Sensitive Capillary GC-MS Method for Analysis of Topiramate from Plasma Obtained from Single Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | C12H20KNO8S | CID 23689091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. UV spectroscopic method for estimating topiramate in bulk and dosage forms. [wisdomlib.org]
- 20. academic.oup.com [academic.oup.com]
Spectroscopic and Mechanistic Insights into Topiramate and its Potassium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data of Topiramate (B1683207)
The following sections summarize the key spectroscopic data for topiramate obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of topiramate. The chemical shifts are influenced by the solvent used.
Table 1: ¹H NMR Chemical Shifts for Topiramate
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| Methyl Protons | Not specified in detail | 1.29, 1.34, 1.47, 1.57 (all singlets)[1][2] |
| Other Protons | Not specified in detail | 5.74 (singlet, internal standard DMP)[1][2] |
Note: The four distinct singlet peaks for the methyl protons in DMSO-d₆ arise from the two isopropylidene groups. The specific assignment of each peak to a particular methyl group is not detailed in the referenced literature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 2: Characteristic IR Absorption Bands for Topiramate
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3447 | [3] |
| C-H Stretch | 2989, 2945 | [3] |
| C=O related | 1654 | [3] |
| C-H Bend | 1477 | [3] |
| S=O Stretch | 1378, 1193, 1159, 1049 | [3][4] |
| C-O Stretch | 1102, 1071, 1058, 1018 | [3] |
| C-N Stretch | 911 | [3] |
| Skeletal Vibrations | 831, 756 | [3] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of topiramate.
Table 3: Mass Spectrometry Data for Topiramate
| Ionization Mode | m/z (Mass-to-Charge Ratio) | Fragment Assignment | Reference |
| GC-MS (EI) | 324.1 | [M-NH]⁺ (Base Peak) | [5] |
| LC-MS/MS (Negative Ion) | 338.2 -> 78.2 | Precursor ion -> Product ion | [6] |
| LC-MS/MS (Negative Ion) | 350.3 -> 78.2 | Internal Standard (Topiramate-d₁₂) | [6] |
Spectroscopic Characteristics of Topiramate Potassium (Inferred)
The formation of this compound involves the deprotonation of the sulfamate (B1201201) nitrogen atom (-SO₂NH₂) to form the corresponding potassium salt (-SO₂NH⁻K⁺). This structural change is expected to produce noticeable differences in the spectroscopic data.
-
¹H NMR: The most significant change would be the disappearance of the signal corresponding to the N-H proton. The chemical shifts of protons on the carbon atoms adjacent to the sulfamate group may also experience a slight downfield shift due to the change in the electronic environment.
-
IR Spectroscopy: The characteristic N-H stretching vibration band around 3447 cm⁻¹ would be absent in the IR spectrum of this compound.[3] The S=O stretching bands may also shift to lower wavenumbers due to the increased electron density on the sulfamate group.
-
Mass Spectrometry: In negative ion mode, the deprotonated molecule [M-H]⁻ would be readily observed, similar to topiramate. In positive ion mode, adducts with potassium, such as [M-H+2K]⁺, might be observed. The fragmentation pattern would likely be altered due to the presence of the ionic bond.
Experimental Protocols
NMR Spectroscopy
A common method for the quantitative ¹H NMR analysis of topiramate in tablet formulations involves the following steps[1][2]:
-
Sample Preparation: An accurately weighed amount of powdered topiramate tablet is dissolved in a known volume of DMSO-d₆.
-
Internal Standard: A known amount of an internal standard, such as 3,5-dimethylpyrazole (B48361) (DMP), is added.
-
Data Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz NMR instrument.
-
Quantification: The concentration of topiramate is determined by comparing the integral of a characteristic topiramate peak (e.g., the singlet at δ 1.47 ppm) with the integral of a known peak of the internal standard (e.g., the singlet at δ 5.74 ppm for DMP).[1][2]
IR Spectroscopy
For the analysis of topiramate in bulk drug or tablets using FTIR, the following protocol is often employed[4]:
-
Sample Preparation: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Analysis: The presence of characteristic absorption bands is used for identification. For quantitative analysis, the area of a specific band, such as the S=O stretching band at 1049 cm⁻¹, can be measured and correlated with the concentration.[4]
Mass Spectrometry (LC-MS/MS)
A typical LC-MS/MS method for the quantification of topiramate in human plasma is as follows[6]:
-
Sample Preparation: Topiramate and an internal standard (e.g., topiramate-d₁₂) are extracted from plasma using solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, and the analytes are separated on a C18 column.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in the selected reaction monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for topiramate (e.g., m/z 338.2 -> 78.2) and the internal standard.[6]
Visualizations
Mechanism of Action of Topiramate
Topiramate exerts its anticonvulsant and migraine-prophylactic effects through a multi-faceted mechanism of action, involving the modulation of various ion channels and neurotransmitter systems in the brain.[7][8][9][10][11]
References
- 1. Quantitative determination and validation of topiramate and its tablet formulation by 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]
- 4. wjpps.com [wjpps.com]
- 5. A Sensitive Capillary GC-MS Method for Analysis of Topiramate from Plasma Obtained from Single Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 8. How Topamax works: Mechanism of action explained [medicalnewstoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Topiramate Potassium
These application notes provide detailed methodologies for the quantitative analysis of Topiramate (B1683207) Potassium in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Topiramate is a broad-spectrum anticonvulsant drug used for the treatment of epilepsy and the prevention of migraines.[1] It is a sulfamate-substituted monosaccharide. For analytical purposes, Topiramate Potassium is expected to dissociate in solution, and therefore, the analytical methods described for Topiramate are directly applicable for the quantification of the Topiramate moiety. The key challenge in the analysis of Topiramate is its lack of a strong chromophore, which necessitates the use of various derivatization techniques or alternative detection methods for HPLC.[1][2] This document outlines several validated analytical methods for the quantification of Topiramate.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of Topiramate in bulk and pharmaceutical dosage forms.[3]
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[3]
-
C18 column (250 mm x 4.6 mm, 5 µm particle size).[3]
2. Reagents and Materials:
-
Methanol (HPLC grade).[3]
-
Water (HPLC grade).[3]
-
Ortho-phosphoric acid.[3]
-
This compound reference standard.
-
Acetonitrile (B52724) (ACN, HPLC grade).[3]
3. Chromatographic Conditions:
-
Mobile Phase: Methanol: Water (90:10 v/v), with the pH adjusted to 3 with 0.05% ortho-phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 263 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Retention Time: Approximately 4.35 minutes.[3]
4. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile. Make up the volume with the mobile phase.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 to 50 µg/mL by diluting the stock solution with the mobile phase.[3]
5. Preparation of Sample Solutions (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Topiramate and transfer it to a 10 mL volumetric flask.
-
Add about 5 mL of acetonitrile, sonicate for 15 minutes, and then make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.
6. Calibration Curve:
-
Inject the working standard solutions into the HPLC system.
-
Plot a calibration curve of the peak area versus the concentration of Topiramate.
7. Quantification:
-
Inject the sample solution into the HPLC system.
-
Determine the concentration of Topiramate in the sample from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10 - 50 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.999 | [3] |
| Limit of Detection (LOD) | 0.4258 µg/mL | [3] |
| Limit of Quantification (LOQ) | 1.2896 µg/mL | [3] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it suitable for the quantification of Topiramate in biological matrices such as human plasma, as well as in bulk and pharmaceutical formulations.[4][5][6]
Experimental Protocol
1. Instrumentation:
-
Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[4][5]
-
Zorbax RP-C18 column (50 mm x 4.6 mm, 5 µm particle size) or equivalent.[4]
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade).[4]
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade).[4]
-
Ethanol (organic solvent grade).[4]
-
This compound reference standard.[4]
-
Topiramate-d12 (internal standard, IS).[5]
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and ammonium acetate (85:15 v/v).[4]
-
Elution Mode: Isocratic.[4]
-
Flow Rate: 0.5 mL/min (can be optimized).
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Total Run Time: 2.0 minutes.[4]
4. Mass Spectrometric Conditions:
5. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of ethanol.[4]
-
Working Standard Solutions: Prepare calibration standards ranging from 1 to 1000 ng/mL by diluting the stock solution with the mobile phase.[4]
6. Sample Preparation (from Human Plasma):
-
Solid-Phase Extraction (SPE):
-
Pre-condition a Strata X extraction cartridge with acetonitrile followed by water.[6]
-
To 200 µL of plasma, add 50 µL of the internal standard solution.[6]
-
Add 350 µL of water and mix.[6]
-
Load the mixture onto the SPE cartridge.[6]
-
Wash the cartridge with water.[6]
-
Elute the analyte and internal standard with acetonitrile.[6]
-
Inject the eluate into the LC-MS/MS system.[6]
-
7. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Topiramate to the internal standard against the concentration.
-
Determine the concentration of Topiramate in the plasma samples from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [4] |
| Correlation Coefficient (r²) | 0.9990 | [4] |
| Limit of Detection (LOD) | 0.5 ng/mL | [4] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | [4] |
| Recovery | 90.3% - 99.3% | [4] |
| Inter-day Precision (CV) | ≤ 4.4% | [5] |
| Intra-day Precision (CV) | ≤ 4.5% | [5] |
| Inter-day Accuracy | 92.9% - 96.4% | [5] |
| Intra-day Accuracy | 95.9% - 97.0% | [5] |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the detection of Topiramate in plasma after oral or rectal administration.[8]
Experimental Protocol
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[8]
2. Reagents and Materials:
-
This compound reference standard.
-
Internal Standard (e.g., a structurally similar compound).
-
Reagents for Solid-Phase Extraction (SPE).[8]
3. Chromatographic and Mass Spectrometric Conditions:
-
Specific column, temperature program, and mass spectrometric parameters need to be optimized for the specific instrument.
4. Sample Preparation:
-
Solid-phase extraction is utilized to extract Topiramate from plasma samples.[8]
5. Quantification:
-
Standard curves are typically split into two ranges to improve accuracy.[8]
-
Quantification is based on the peak area ratio of Topiramate to the internal standard.
Quantitative Data Summary
| Parameter | Value | Reference |
| Accuracy | 94.6% - 107.3% | [8] |
| Precision (CV) | 1.0% - 5.3% | [8] |
Visualizations
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for Topiramate quantification by RP-HPLC.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Topiramate quantification by LC-MS/MS.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. Topiramate: a review of analytical approaches for biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. japsonline.com [japsonline.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. benchchem.com [benchchem.com]
- 7. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
Application Note: High-Throughput Quantification of Topiramate in Biological Matrices using LC-MS/MS
Introduction
Topiramate (B1683207) is a broad-spectrum antiepileptic drug used in the management of various forms of epilepsy and for the prophylaxis of migraine.[1][2] Monitoring its concentration in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize dosage and minimize adverse effects.[3][4][5] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of topiramate in biological samples. The methodologies presented are applicable to researchers, scientists, and professionals in the field of drug development and clinical analysis.
LC-MS/MS is the preferred method for topiramate analysis due to its high sensitivity, specificity, and rapid analysis time, especially given that topiramate lacks a strong UV-absorbing chromophore, making other detection methods less suitable.[6] The protocols provided herein cover various sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by optimized chromatographic separation and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the validation parameters from various published LC-MS/MS methods for the analysis of topiramate, providing a comparative overview of their performance.
Table 1: LC-MS/MS Method Parameters for Topiramate Analysis in Human Plasma
| Parameter | Method 1 (Popov et al., 2013)[3][4] | Method 2 (Goswami et al., 2009)[7] | Method 3 (Park et al., 2008)[8] |
| Linearity Range (ng/mL) | 10 - 2000 | 10.4 - 2045.0 | 20 - 5000 |
| LLOQ (ng/mL) | 10 | 10.4 | 20 |
| Internal Standard | Topiramate-d12 (B602562) | Amlodipine | Prednisone |
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Ionization Mode | ESI Negative | ESI Negative | ESI Negative |
| MRM Transition (m/z) | 338.2 → 78.2 | 338.3 → 78.0 | 338.0 → 77.5 |
Table 2: Precision and Accuracy Data for Topiramate Quantification in Human Plasma
| Parameter | Method 1 (Popov et al., 2013)[3] | Method 2 (Park et al., 2008)[8] | Method 3 (Britzi et al., 2003)[9] |
| Intra-day Precision (%CV) | ≤ 4.5 | ≤ 5.25 | 6 - 13 |
| Inter-day Precision (%CV) | ≤ 4.4 | ≤ 6.24 | Not Reported |
| Intra-day Accuracy (%) | 95.9 - 97.0 | 93.45 - 108.68 | 82 - 108 |
| Inter-day Accuracy (%) | 92.9 - 96.4 | 99.24 - 116.63 | Not Reported |
Experimental Protocols
The following are detailed protocols for the sample preparation and analysis of topiramate in biological matrices.
Protocol 1: Solid-Phase Extraction (SPE) of Topiramate from Human Plasma
This protocol is adapted from the method described by Popov et al. (2013).[3]
Materials:
-
Human plasma samples
-
Topiramate-d12 internal standard (IS) working solution (e.g., 2000 ng/mL in methanol)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Strata-X SPE cartridges (60 mg/3 mL)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
To a 200 µL aliquot of human plasma, add 50 µL of the topiramate-d12 internal standard solution.[3]
-
Add 350 µL of water and vortex for 30 seconds.[3]
-
Condition the SPE cartridge by passing 2.0 mL of acetonitrile followed by 3.0 mL of water.[3]
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 2.0 mL of water.[3]
-
Dry the cartridge under vacuum for 1 minute.
-
Elute topiramate and the internal standard with 1.0 mL of acetonitrile.[3]
-
Inject an aliquot (e.g., 50 µL) of the eluate into the LC-MS/MS system.[3]
Protocol 2: Liquid-Liquid Extraction (LLE) of Topiramate from Human Plasma
This protocol is based on a method for simultaneous quantification of topiramate and its metabolites.[10]
Materials:
-
Human plasma samples (100 µL)
-
Internal standard solution
-
Ethyl acetate/diethyl ether mixture (as extraction solvent)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (compatible with mobile phase)
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add the ethyl acetate/diethyl ether extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of reconstitution solution.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) of Topiramate from Plasma
This is a general protocol for a rapid sample clean-up.[6][11]
Materials:
-
Plasma samples
-
Acetonitrile (containing internal standard)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a volume of plasma, add three volumes of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.[11]
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean tube or vial.
-
The supernatant can be directly injected or diluted further before injection into the LC-MS/MS system.[11]
LC-MS/MS Operating Conditions
The following are typical instrument conditions. These should be optimized for the specific instrument being used.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Ascentis C18, Zorbax RP-C18)[1][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate).[1][12]
-
Flow Rate: 0.5 mL/min[12]
-
Column Temperature: Ambient or controlled (e.g., 35°C)
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
Experimental Workflow and Signaling Pathways
The overall workflow for the LC-MS/MS analysis of topiramate is depicted in the following diagram.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Determination of topiramate in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cda-amc.ca [cda-amc.ca]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel LC-MS/MS method for the simultaneous quantification of topiramate and its main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]
- 12. QUANTITATIVE ANALYSIS OF TOPIRAMATE IN HUMAN PLASMA USING LC-MS/MS AND ITS APPLICATION TO PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Formulation Development of Topiramate Potassium for Oral Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiramate is a broad-spectrum antiepileptic drug also used for migraine prophylaxis.[1][2] Chemically, it is a sulfamate-substituted monosaccharide.[1] Topiramate is a white crystalline powder with a bitter taste, and it is sparingly soluble in water (9.8 mg/mL).[3] It is most soluble in alkaline solutions with a pH of 9 to 10.[3] The development of a potassium salt of Topiramate presents a potential strategy to enhance the aqueous solubility and dissolution rate, which could lead to improved bioavailability and more flexible formulation options for oral delivery.[4][5]
This document provides a comprehensive guide to the formulation development of Topiramate potassium for oral solid dosage forms. It outlines detailed protocols for pre-formulation studies, formulation development by direct compression and wet granulation, dissolution testing, and stability studies.
Note: Specific physicochemical data for this compound are not extensively available in public literature. Therefore, some values presented in this document are based on the known properties of Topiramate and general characteristics of potassium salts of weakly acidic active pharmaceutical ingredients (APIs). A patent for Topiramate salts, including the potassium salt, has been identified, indicating its feasibility.[6]
Pre-formulation Studies
Pre-formulation studies are critical to understanding the physicochemical properties of this compound to guide the development of a stable and effective oral dosage form.
Physicochemical Characterization
A thorough characterization of the drug substance is the foundational step in formulation development.
Table 1: Physicochemical Properties of Topiramate and Estimated Properties of this compound
| Property | Topiramate | This compound (Estimated) | Reference |
| Molecular Formula | C₁₂H₂₁NO₈S | C₁₂H₂₀KNO₈S | [1][7] |
| Molecular Weight | 339.36 g/mol | 377.45 g/mol | [1][7] |
| Appearance | White crystalline powder | White to off-white crystalline powder | [3] |
| pKa | 8.7 | Not Available (Weak Acid) | [1] |
| Melting Point | 123-125 °C | Not Available (Expected to differ) | [1] |
| Aqueous Solubility | 9.8 mg/mL | > 10 mg/mL (Expected increase) | [3][6] |
| Hygroscopicity | Non-hygroscopic | Potentially hygroscopic |
Experimental Protocols for Pre-formulation Studies
Objective: To determine the solubility of this compound in various media.
Materials:
-
This compound
-
Purified water
-
pH buffers (1.2, 4.5, 6.8)
-
Analytical balance
-
Shaking incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the respective solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (HPLC or UV-Vis).
-
Express the solubility in mg/mL.
Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (e.g., microcrystalline cellulose, lactose, croscarmellose sodium, magnesium stearate)
-
Stability chambers (e.g., 40°C/75% RH)
-
FTIR spectrometer, DSC calorimeter
Procedure:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio. A physical mixture of the drug alone will serve as a control.
-
Place the mixtures in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
At predetermined time points (e.g., initial, 2 weeks, 4 weeks), analyze the samples for any physical changes (color, appearance) and chemical degradation using techniques like FTIR and DSC.
-
Compare the results of the mixtures with the control to identify any potential interactions.
Formulation Development of Oral Tablets
Based on the pre-formulation data, suitable formulation strategies can be developed. Direct compression and wet granulation are two common methods for tablet manufacturing.
Experimental Workflow for Formulation Development
Protocol for Tablet Formulation by Direct Compression
Objective: To formulate this compound tablets using the direct compression method.
Materials:
-
This compound
-
Diluent (e.g., Microcrystalline cellulose)
-
Disintegrant (e.g., Croscarmellose sodium)
-
Lubricant (e.g., Magnesium stearate)
-
Blender, Tablet press
Procedure:
-
Accurately weigh all the ingredients as per the formulation composition.
-
Sieve this compound, diluent, and disintegrant through an appropriate mesh screen.
-
Blend the sieved powders in a blender for a specified time (e.g., 15 minutes).
-
Add the sieved lubricant to the blend and mix for a shorter duration (e.g., 3-5 minutes).
-
Compress the final blend into tablets using a tablet press with appropriate tooling.
-
Evaluate the tablets for various quality control parameters.
Protocol for Tablet Formulation by Wet Granulation
Objective: To formulate this compound tablets using the wet granulation method.
Materials:
-
This compound
-
Diluent (e.g., Lactose)
-
Binder (e.g., Povidone K30)
-
Granulating fluid (e.g., Purified water or ethanol)
-
Disintegrant (e.g., Croscarmellose sodium)
-
Lubricant (e.g., Magnesium stearate)
-
High-shear granulator, Dryer, Mill, Blender, Tablet press
Procedure:
-
Mix the this compound and diluent in a high-shear granulator.
-
Prepare the binder solution by dissolving the binder in the granulating fluid.
-
Slowly add the binder solution to the powder mix while granulating.
-
Dry the wet granules in an oven or fluid bed dryer until the desired moisture content is achieved.
-
Mill the dried granules to obtain a uniform particle size.
-
Blend the milled granules with the disintegrant and lubricant.
-
Compress the final blend into tablets.
-
Evaluate the tablets for quality control parameters.
Table 2: Representative Tablet Formulations of this compound (25 mg)
| Ingredient | Function | Formulation A (Direct Compression) (% w/w) | Formulation B (Wet Granulation) (% w/w) |
| This compound | Active | 20.8 (equivalent to 25mg Topiramate) | 20.8 (equivalent to 25mg Topiramate) |
| Microcrystalline Cellulose | Diluent | 69.2 | - |
| Lactose Monohydrate | Diluent | - | 64.2 |
| Povidone K30 | Binder | - | 5.0 |
| Croscarmellose Sodium | Disintegrant | 8.0 | 8.0 |
| Magnesium Stearate | Lubricant | 2.0 | 2.0 |
| Total | 100.0 | 100.0 |
Quality Control and Dissolution Testing
Finished tablets must be evaluated for various quality attributes to ensure they meet pharmacopeial standards.
Tablet Quality Control Tests
Table 3: Acceptance Criteria for Tablet Quality Control Tests
| Test | Acceptance Criteria |
| Appearance | Uniform, no cracks or chips |
| Weight Variation | USP <905> |
| Hardness | 4-8 kp |
| Friability | < 1% |
| Disintegration Time | < 15 minutes (for immediate-release) |
| Assay | 90.0% - 110.0% of label claim |
Dissolution Testing Protocol
Objective: To determine the in-vitro release profile of this compound from the formulated tablets.
Apparatus: USP Apparatus 2 (Paddle)
Procedure:
-
Set up the dissolution apparatus with the specified parameters.
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the samples for drug content using a validated analytical method (HPLC or UV-Vis).
-
Calculate the cumulative percentage of drug released at each time point.
Table 4: Dissolution Test Parameters
| Parameter | Condition |
| Dissolution Medium | 900 mL of 0.1 N HCl (pH 1.2) or Phosphate buffer (pH 6.8) |
| Temperature | 37 ± 0.5 °C |
| Agitation Speed | 50 RPM |
| Sampling Volume | 5 mL |
Stability Studies
Stability testing is performed to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.
Stability Study Protocol
Objective: To evaluate the stability of the this compound tablets under different storage conditions.
Procedure:
-
Package the tablets in the proposed container closure system.
-
Store the packaged tablets in stability chambers under the conditions specified by ICH guidelines.
-
At specified time points, withdraw samples and evaluate them for physical appearance, assay, degradation products, and dissolution.
Table 5: ICH Stability Storage Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Stability Study Workflow
Conclusion
The formulation development of this compound for oral delivery requires a systematic approach, beginning with comprehensive pre-formulation studies to understand the properties of the new salt. The protocols outlined in this document provide a framework for developing robust oral solid dosage forms, either by direct compression or wet granulation. Adherence to these protocols, along with rigorous quality control and stability testing, is essential for ensuring the development of a safe, effective, and stable product. Further optimization of the formulation and process parameters may be necessary based on the experimental outcomes.
References
- 1. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. TOPIRAMATE [dailymed.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpdft.com [rjpdft.com]
- 6. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 7. This compound | C12H20KNO8S | CID 23689091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of Topiramate in Epilepsy Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of topiramate (B1683207) in preclinical epilepsy models. This document outlines the key mechanisms of action, detailed experimental protocols, and summarizes efficacy data from various preclinical studies.
Introduction
Topiramate (TPM) is a broad-spectrum antiepileptic drug (AED) with a unique chemical structure derived from a sulfamate-substituted monosaccharide, D-fructose.[1][2][3] Its efficacy has been demonstrated in a variety of preclinical models that are predictive of its clinical utility in treating both partial-onset and generalized seizures.[1][4] These notes will delve into the established preclinical profile of topiramate, providing the necessary information to design and execute robust in vivo and in vitro studies.
Mechanism of Action
Preclinical studies have revealed that topiramate exerts its anticonvulsant effects through multiple mechanisms of action, contributing to its broad efficacy.[5][6] These include:
-
Blockade of Voltage-Dependent Sodium Channels: Topiramate limits the sustained repetitive firing of neurons by blocking voltage-sensitive sodium channels in a state-dependent manner.[1][5]
-
Enhancement of GABA-Mediated Inhibition: It potentiates the inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA) by modulating GABA-A receptors, leading to an increased influx of chloride ions.[5][7][8]
-
Antagonism of AMPA/Kainate Glutamate (B1630785) Receptors: Topiramate uniquely blocks the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of glutamate receptors, thereby reducing excitatory neurotransmission.[1][5][7]
-
Inhibition of Carbonic Anhydrase: The drug is a weak inhibitor of carbonic anhydrase isoenzymes.[1][9]
-
Modulation of Voltage-Gated Calcium Channels: Topiramate has been shown to have a negative modulatory effect on L-type calcium channels.
-
Modulation of Potassium Conductance: Some studies suggest that topiramate may increase potassium conductance.[3][4]
A key hypothesis for its mechanism suggests that topiramate may bind to phosphorylation sites on membrane ion channel proteins, allosterically modulating channel conductance and secondarily inhibiting protein phosphorylation.[10]
Preclinical Efficacy Data
The anticonvulsant activity of topiramate has been quantified in several standard preclinical models. The following tables summarize the effective doses (ED50) and other relevant data from studies in rodents.
Table 1: Efficacy of Topiramate in the Maximal Electroshock (MES) Seizure Model
| Animal Model | Route of Administration | Time After Dosing | ED50 | Reference |
| Rat | Oral | 4 hours | 13.5 mg/kg | [9] |
| Mouse | Oral | 4 hours | 40.9 mg/kg | [9] |
Table 2: Efficacy of Topiramate in the Pentylenetetrazol (PTZ)-Induced Seizure Model
| Animal Model | Route of Administration | Seizure Type | ED50 | Reference |
| Mouse | Oral | Clonic Seizures | 1,030 mg/kg | [9] |
Table 3: Efficacy of Topiramate in the Amygdala-Kindled Seizure Model
| Animal Model | Route of Administration | Effect | Effective Dose | Reference |
| Rat | Intraperitoneal | Significant reduction in seizure and afterdischarge duration | 20 mg/kg | [11] |
Experimental Protocols
Detailed methodologies for key preclinical epilepsy models used to evaluate topiramate are provided below.
Maximal Electroshock (MES) Seizure Test
This model is used to identify anticonvulsant drugs that prevent seizure spread.
Materials:
-
Rodent corneal electrodes
-
A stimulator capable of delivering a constant current
-
Topiramate solution/suspension
-
Vehicle control (e.g., 0.9% NaCl)
-
Male rats or mice
Procedure:
-
Administer topiramate or vehicle to the animals via the desired route (e.g., oral gavage).
-
At a predetermined time after dosing (e.g., 4 hours), apply corneal electrodes lubricated with saline.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the percentage of animals in each group protected from the tonic hindlimb extension.
-
Calculate the ED50, the dose that protects 50% of the animals from the seizure endpoint.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to assess drugs that can raise the seizure threshold.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 80 mg/kg in saline)
-
Topiramate solution/suspension
-
Vehicle control
-
Male mice
-
Observation cages
-
Video recording equipment (optional)
Procedure:
-
Administer topiramate or vehicle to the animals (n=6 per group) orally.[2]
-
After a specific pretreatment time (e.g., 60 minutes), administer PTZ intraperitoneally (e.g., 80 mg/kg).[2]
-
Immediately place the animals in individual observation cages.
-
Observe and record the latency to the first clonic seizure and the incidence of tonic seizures and death over a 60-minute period.[2]
-
The primary outcomes are the latencies to the onset of manifestations, the first seizure, and death.[2]
Amygdala Kindling Model
This model of temporal lobe epilepsy is used to study seizure development (epileptogenesis) and to test for anticonvulsant and disease-modifying effects.
Materials:
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
A constant-current stimulator
-
EEG recording system
-
Topiramate solution/suspension
-
Vehicle control
-
Male rats
Procedure: A. Electrode Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.
-
Allow the animal to recover for at least one week post-surgery.
B. Kindling Procedure:
-
Determine the afterdischarge threshold (ADT), which is the lowest current intensity that elicits an afterdischarge of at least 5 seconds.
-
Stimulate the amygdala once daily with a suprathreshold stimulus (e.g., 1-second train of 60 Hz sine waves).
-
Monitor the behavioral seizure severity using a standardized scale (e.g., Racine's scale) and record the afterdischarge duration.
-
Continue daily stimulations until the animal is fully kindled (i.e., exhibits consistent Stage 5 seizures).
C. Drug Testing:
-
Once fully kindled, administer topiramate or vehicle.
-
At the time of expected peak drug effect, stimulate the amygdala at the previously determined ADT.
-
Record the seizure severity, seizure duration, and afterdischarge duration.
-
Compare the results between the drug-treated and vehicle-treated groups.
Visualizations
Signaling Pathways of Topiramate
Caption: Mechanisms of action of topiramate at the synapse.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for evaluating topiramate in preclinical epilepsy models.
Conclusion
Topiramate demonstrates robust anticonvulsant effects across a range of well-established preclinical epilepsy models. Its multifaceted mechanism of action likely contributes to its broad spectrum of activity. The protocols and data presented in these application notes provide a solid foundation for further preclinical investigation of topiramate and its analogues in the context of epilepsy research and drug development.
References
- 1. cambridge.org [cambridge.org]
- 2. Topiramate in an Experimental Model of Epilepsy - Similarity between Generic, Similar and Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topiramate and its clinical applications in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topiramate in the treatment of partial and generalized epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of topiramate and its clinical value in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topiramate: a review of preclinical, pharmacokinetic, and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topiramate: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of the preclinical aspects of topiramate: pharmacology, pharmacokinetics, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of topiramate on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Topiramate Potassium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Topiramate (B1683207) and its subsequent conversion to Topiramate potassium. The synthesis of Topiramate is a multi-step process starting from 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. This precursor undergoes a sulfamoylation reaction to yield Topiramate. The potassium salt is then formed by reacting Topiramate with a suitable potassium base. This protocol is intended for laboratory research purposes and should be performed by qualified personnel.
Introduction
Topiramate is a sulfamate-substituted monosaccharide that is used as an anticonvulsant and for the treatment of epilepsy.[1][2][3][4] While Topiramate itself is a neutral molecule, its salts, such as this compound, have been developed.[5][6] This document outlines the chemical synthesis of Topiramate and its conversion to this compound, providing a procedural basis for research and development.
Experimental Protocols
Part 1: Synthesis of Topiramate
The synthesis of Topiramate generally involves the reaction of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with a sulfamoylating agent. Several methods have been reported, with variations in the choice of reagents and solvents.[2][7][8][9][10] A common approach involves a two-step, one-pot reaction.[8]
Materials:
-
2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose
-
Sulfuryl chloride
-
Organic or inorganic base (e.g., pyridine (B92270), triethylamine)
-
Xylene
-
A second organic solvent (e.g., Tetrahydrofuran (B95107) - THF)
-
Sodium acetate (B1210297) solution
-
Magnesium sulfate (B86663) anhydrous
-
Methylene (B1212753) chloride
-
Absolute ethyl alcohol
Procedure:
-
Chlorosulfonylation:
-
In a reaction vessel, dissolve 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose in a suitable solvent such as xylene or a mixture of toluene and methylene chloride.[7][8]
-
In the presence of a base like pyridine or triethylamine, react the solution with sulfuryl chloride to form the chlorosulfonic ester intermediate (2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfuryl chloride).[7][8] This reaction is typically carried out at a controlled temperature, for instance, between 0 to 40°C.[7]
-
-
Amination:
-
To the mixture containing the chlorosulfonic ester, add a second organic solvent such as tetrahydrofuran (THF) or a mixture of THF and methylene chloride.[7][8]
-
Introduce ammonia gas into the reaction mixture. The amination reaction is carried out under controlled temperature, for example, below 0°C, until completion to form crude Topiramate.[7][8]
-
-
Work-up and Purification:
-
After the reaction is complete, water is added to the mixture.[8]
-
The organic layer is collected and washed with a sodium acetate solution.[8]
-
The organic phase is dried using an anhydrous salt like magnesium sulfate and then filtered.[8]
-
The crude Topiramate is then purified by recrystallization. A common method involves dissolving the crude product in absolute ethyl alcohol at an elevated temperature (e.g., 65-70°C) and then adding cyclohexane to induce precipitation and crystallization.[7]
-
Part 2: Synthesis of this compound
The synthesis of this compound involves the deprotonation of the sulfamate (B1201201) group of Topiramate using a potassium base.[5]
Materials:
-
Topiramate
-
Tetrahydrofuran (THF)
-
Potassium-containing base (e.g., potassium hydroxide, potassium carbonate)
Procedure:
-
Dissolution:
-
In a scintillation vial, dissolve a known quantity of Topiramate (e.g., 556.8 mg, 1.641 mmols) in an appropriate volume of THF (e.g., 1 mL).[5]
-
-
Salt Formation:
-
To the dissolved Topiramate solution, add a stoichiometric amount of a suitable potassium base.
-
The reaction mixture is stirred to allow for the formation of the potassium salt.
-
-
Isolation:
-
The resulting this compound salt can be isolated by techniques such as solvent evaporation or precipitation followed by filtration.
-
Data Presentation
| Parameter | Value (Topiramate Synthesis) | Reference |
| Starting Material | 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose | [7][8] |
| Key Reagents | Sulfuryl chloride, Ammonia | [7][8] |
| Solvents | Toluene, Methylene Chloride, THF, Xylene, Ethyl Alcohol, Cyclohexane | [7][8] |
| Reaction Temperature | 0-40°C (Chlorosulfonylation), <0°C (Amination) | [7][8] |
| Purification Method | Recrystallization | [7] |
| Parameter | Value (this compound Synthesis) | Reference |
| Starting Material | Topiramate | [5] |
| Reagent | Potassium-containing base | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
Visualizations
Caption: Workflow for the synthesis of Topiramate and this compound.
References
- 1. WO2004089965A2 - Topiramate and processes for the preparation thereof - Google Patents [patents.google.com]
- 2. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF ANTICONVULSANT DERIVATIVES OF TOPIRAMATE - Patent 1599490 [data.epo.org]
- 4. US7125560B2 - Pharmaceutical composition of topiramate - Google Patents [patents.google.com]
- 5. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 6. US20040053853A1 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 7. CN101450951A - Method for producing topiramate - Google Patents [patents.google.com]
- 8. US8748594B2 - Process for the preparation and purification of topiramate - Google Patents [patents.google.com]
- 9. An Improved Process For The Manufacture Of Topiramate [quickcompany.in]
- 10. Progress in Synthesis of Topiramate [chinjmap.com]
Application of Topiramate Potassium in Neurological Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Topiramate (B1683207), a sulfamate-substituted monosaccharide, is a widely recognized antiepileptic drug with a broad spectrum of activity in various neurological and psychiatric disorders. Its potassium salt, Topiramate potassium, offers a specific formulation for research and potential therapeutic development. The multifaceted mechanism of action of topiramate, which involves modulation of voltage-gated ion channels, enhancement of GABAergic inhibitory neurotransmission, antagonism of glutamatergic excitatory pathways, and inhibition of carbonic anhydrase, makes it a compelling subject of investigation for a range of neurological conditions beyond epilepsy, including migraine, bipolar disorder, and neuropathic pain.
These application notes provide a comprehensive overview of the use of this compound in neurological disorder research. They are intended to guide researchers in designing and executing experiments to explore its therapeutic potential and underlying mechanisms.
Mechanism of Action
Topiramate exerts its effects through several distinct pharmacological actions:
-
Modulation of Voltage-Gated Sodium Channels: Topiramate blocks voltage-dependent sodium channels in a state-dependent manner, leading to a reduction in sustained high-frequency firing of neurons, a key process in seizure generation.
-
Enhancement of GABAergic Activity: It potentiates the activity of γ-aminobutyric acid (GABA) at some non-benzodiazepine sites on GABAA receptors, thereby increasing the flow of chloride ions into the neuron and causing hyperpolarization, which dampens neuronal excitability.
-
Antagonism of AMPA/Kainate Receptors: Topiramate antagonizes the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of glutamate (B1630785) receptors, reducing excitatory neurotransmission. This action is particularly significant in conditions characterized by excessive glutamate activity.
-
Inhibition of Carbonic Anhydrase: Topiramate is an inhibitor of carbonic anhydrase isoenzymes II and IV. This inhibition can lead to metabolic acidosis and may contribute to some of its therapeutic effects and side effects, such as the potential for hypokalemia.
-
Modulation of Voltage-Gated Calcium Channels: Topiramate has been shown to inhibit L-type high-voltage-activated calcium channels, further contributing to the suppression of neuronal excitability.
-
Interaction with Potassium Channels: While not its primary mechanism, topiramate has been observed to modulate certain potassium conductances, which may also contribute to its overall effect on neuronal firing.
Data Presentation
The following tables summarize the quantitative data regarding the interaction of topiramate with its various molecular targets.
| Target | Parameter | Value | Species | Reference |
| Voltage-Gated Na+ Channels | IC50 | 48.9 µM | Rat | [1] |
| GluK1 (GluR5) Kainate Receptor | IC50 | ~0.5 µM | Rat | [2] |
| Carbonic Anhydrase II (CA-II) | Ki | ~7 µM | Human | [3] |
| Carbonic Anhydrase IV (CA-IV) | Ki | ~10 µM | Human | [3] |
| Carbonic Anhydrase I (CA-I) | Ki | ~100 µM | Human | [3] |
| Carbonic Anhydrase II (CA-II) | Ki | 0.1 - 1 µM | Rat | [3] |
| Carbonic Anhydrase IV (CA-IV) | Ki | 0.2 - 10 µM | Rat | [3] |
Signaling Pathway Diagrams
Caption: Multifaceted mechanism of Topiramate action on neuronal transmission.
Caption: Workflow for in vivo evaluation of Topiramate in a seizure model.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulation
This protocol is designed to investigate the effect of this compound on voltage-gated sodium channels in cultured neurons.
Materials:
-
Cultured neurons (e.g., rat cortical or hippocampal neurons)
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH)
-
This compound stock solution (in DMSO or water)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a constant rate.
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
Hold the neuron at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
After a stable effect is observed, record sodium currents again using the same voltage-step protocol.
-
To determine the IC50, test a range of this compound concentrations.
-
Wash out the drug with the external solution to observe the reversibility of the effect.
-
Analyze the data to determine the effect of this compound on the amplitude, kinetics, and voltage-dependence of sodium currents.
In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol evaluates the anticonvulsant activity of this compound in a mouse model of generalized seizures.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution (dissolved in saline or other appropriate vehicle)
-
Pentylenetetrazol (PTZ) solution (dissolved in saline)
-
Vehicle control (e.g., saline)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimatize mice to the housing and experimental conditions for at least one week.
-
On the day of the experiment, weigh the mice and randomly assign them to treatment groups (vehicle control, different doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before PTZ administration (e.g., 30-60 minutes).
-
Inject PTZ (e.g., 60 mg/kg, i.p.) to induce seizures.
-
Immediately after PTZ injection, place each mouse in an individual observation chamber and start video recording.
-
Observe the mice for at least 30 minutes and score the seizure severity using a standardized scale (e.g., Racine scale).
-
Measure the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
Analyze the data to compare the seizure scores, latencies, and incidence of seizures between the treatment groups.
Nitroglycerin (NTG)-Induced Migraine Model
This protocol assesses the potential of this compound to prevent migraine-like pain in a rodent model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound solution
-
Nitroglycerin (NTG) solution (dissolved in saline)
-
Vehicle control
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Acclimatize rats to the testing environment and handling for several days.
-
Administer this compound or vehicle daily for a predetermined period (e.g., 7 days) before NTG administration.
-
On the test day, measure the baseline mechanical withdrawal threshold of the hind paw using von Frey filaments.
-
Administer NTG (e.g., 10 mg/kg, i.p.) to induce hyperalgesia.
-
Measure the mechanical withdrawal threshold at different time points after NTG injection (e.g., 30, 60, 120, and 240 minutes).
-
Compare the changes in mechanical withdrawal threshold between the this compound-treated group and the vehicle control group to assess the preventive effect on NTG-induced hyperalgesia.
Carbonic Anhydrase Inhibition Assay
This protocol measures the inhibitory activity of this compound on carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase isoenzyme (e.g., CA-II)
-
p-Nitrophenyl acetate (B1210297) (pNPA) as a substrate
-
Tris-HCl buffer (pH 7.4)
-
This compound stock solution
-
96-well microplate reader
Procedure:
-
Prepare a solution of pNPA in acetone.
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add different concentrations of this compound to the test wells and an equivalent volume of vehicle to the control wells.
-
Add the carbonic anhydrase enzyme solution to all wells.
-
Pre-incubate the plate at room temperature for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the pNPA solution to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals for a set period using the microplate reader. The hydrolysis of pNPA by carbonic anhydrase produces p-nitrophenol, which is yellow.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the Ki value for carbonic anhydrase inhibition by plotting the reaction rates against the inhibitor concentrations and fitting the data to an appropriate inhibition model.
Conclusion
The diverse pharmacological profile of this compound makes it a valuable tool for research into a wide array of neurological disorders. The protocols and data presented here provide a foundation for scientists and drug development professionals to explore its therapeutic potential further. By understanding its complex mechanism of action and employing robust experimental models, the scientific community can continue to unravel the full therapeutic utility of this intriguing molecule.
References
- 1. Topiramate attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by Topiramate in Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topiramate Potassium as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Topiramate (B1683207) Potassium as a reference standard in the pharmaceutical analysis of topiramate drug substances and formulations. The protocols detailed below are based on established analytical techniques and validation data from scientific literature.
Introduction
Topiramate is a sulfamate-substituted monosaccharide used as an antiepileptic and for migraine prophylaxis. Accurate quantification and impurity profiling are critical for ensuring the safety and efficacy of topiramate products. Topiramate Potassium, a salt form of the active pharmaceutical ingredient (API), serves as an excellent primary reference standard for these analytical purposes. Its use is crucial for method development, validation, and routine quality control testing.
The analysis of topiramate presents unique challenges due to its lack of a strong UV-absorbing chromophore and the wide polarity range of its potential impurities and degradation products.[1][2][3][4] This necessitates the use of specialized detection techniques such as Refractive Index (RI) detection, Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).[1][2][3][4] Derivatization techniques to introduce a chromophore for UV detection have also been successfully employed.[5]
This compound Reference Standard: Data and Specifications
A this compound reference standard should be highly characterized to ensure its suitability for quantitative analysis. The following table summarizes typical data found in a Certificate of Analysis (CoA) for a this compound reference standard.
| Parameter | Specification | Method |
| Chemical Name | potassium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-6-yl]methoxysulfonylazanide | - |
| CAS Number | 488127-51-1 | - |
| Molecular Formula | C₁₂H₂₀KNO₈S | - |
| Molecular Weight | 377.45 g/mol | - |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (Assay) | ≥ 99.5% (anhydrous basis) | HPLC-CAD or HPLC-RI |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, IR |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | USP <231> |
| Related Compounds | ||
| Topiramate Related Compound A | ≤ 0.15% | HPLC-RI or HPLC-CAD |
| Any other individual impurity | ≤ 0.10% | HPLC-RI or HPLC-CAD |
| Total Impurities | ≤ 0.5% | HPLC-RI or HPLC-CAD |
| Solubility | Soluble in water | Visual |
| Storage | Store at 2-8°C, protected from light and moisture. | - |
Experimental Protocols
Assay and Impurity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the simultaneous determination of topiramate and its non-volatile impurities.[3][6]
Instrumentation:
-
UHPLC or HPLC system with a binary or quaternary pump
-
Autosampler
-
Column compartment with temperature control
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| CAD Settings | Evaporation Temperature: 35°C, Nebulizer Gas (Nitrogen): 2.0 bar |
Standard and Sample Preparation:
-
Standard Stock Solution (this compound): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of approximately 1 mg/mL of topiramate.
-
Impurity Stock Solution: Prepare a stock solution of known impurities (e.g., Topiramate Related Compound A) at a concentration of about 0.1 mg/mL in the same diluent.
-
Working Standard Solution: Dilute the Standard Stock Solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the topiramate drug substance or a powdered portion of the drug product to achieve a nominal concentration of 1 mg/mL of topiramate.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution and the Sample Solution.
-
Identify the peaks based on their retention times compared to the standards.
-
Calculate the assay of topiramate and the percentage of impurities in the sample.
Workflow for HPLC-CAD Analysis of Topiramate
Caption: Workflow for Topiramate analysis using HPLC-CAD.
Analysis of Inorganic Impurities (Sulfate and Sulfamate) by Ion Chromatography (IC)
This method is specific for the determination of inorganic impurities like sulfate (B86663) and sulfamate (B1201201), which are potential degradation products of topiramate.[1][7]
Instrumentation:
-
Ion Chromatography (IC) system with a conductivity detector
-
Anion-exchange column
Chromatographic Conditions:
| Parameter | Condition |
| Column | Anion-exchange column (e.g., Dionex IonPac AS14) |
| Eluent | 3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 25 µL |
| Detection | Suppressed Conductivity |
Standard and Sample Preparation:
-
Standard Stock Solution (Sulfate and Sulfamate): Prepare individual or mixed stock solutions of potassium sulfate and potassium sulfamate reference standards in deionized water at a concentration of about 100 µg/mL.
-
Working Standard Solution: Dilute the stock solutions to create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
Sample Solution: Accurately weigh about 100 mg of the topiramate sample into a 100 mL volumetric flask, dissolve in and dilute to volume with deionized water.
Procedure:
-
Equilibrate the IC system with the eluent.
-
Inject the blank (deionized water).
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve for sulfate and sulfamate.
-
Determine the concentration of sulfate and sulfamate in the sample.
Logical Flow for Ion Chromatography Analysis
Caption: Logical flow for the analysis of inorganic impurities.
Forced Degradation Studies
To establish the stability-indicating nature of an analytical method, forced degradation studies are essential. Topiramate should be subjected to stress conditions as recommended by ICH guidelines.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Sample exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
The stressed samples are then analyzed using the validated HPLC method to demonstrate that the degradation products are well-separated from the main peak and from each other.
Degradation Pathway of Topiramate
Caption: Simplified degradation pathway of Topiramate.
Conclusion
This compound is a suitable reference standard for the accurate and reliable analysis of topiramate in pharmaceutical products. The analytical methods outlined in these application notes, particularly HPLC with CAD or RI detection, provide the necessary specificity and sensitivity for assay and impurity determination. Proper validation of these methods in accordance with regulatory guidelines is crucial for their implementation in a quality control environment.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Topiramate Potassium Polymorph Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough polymorph screening of a new drug candidate, such as topiramate (B1683207) potassium, is essential to identify the most stable crystalline form for development into a safe and effective drug product.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the systematic screening of polymorphic forms of topiramate potassium. The described techniques are based on established methodologies for polymorph screening of pharmaceutical salts and are intended to guide researchers in exploring the solid-state landscape of this compound.[2][3]
Logical Workflow for Polymorph Screening
The process of polymorph screening involves subjecting the API to a wide variety of crystallization conditions to induce the formation of different solid forms, followed by the characterization of the resulting solids.
Data Presentation
The following tables summarize typical quantitative data that can be obtained during polymorph characterization. Note that the data for topiramate is provided for reference, and new polymorphic forms of this compound will have their own unique characterization data.
Table 1: Representative Powder X-Ray Diffraction (PXRD) Data for Topiramate
| Characteristic Peaks (2θ) |
| 7.5 ± 0.2 |
| 10.8 ± 0.2 |
| 12.0 ± 0.2 |
| 15.2 ± 0.2 |
| 16.8 ± 0.2 |
| 18.5 ± 0.2 |
| 19.3 ± 0.2 |
| 21.5 ± 0.2 |
| 24.2 ± 0.2 |
| 29.6 ± 0.2 |
Note: The PXRD pattern of a new polymorph is a unique fingerprint. The appearance of new peaks, disappearance of existing peaks, or shifts in peak positions indicate the presence of a different crystalline form.[5][6][7][8]
Table 2: Representative Thermal Analysis Data for Topiramate
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
| Melting Endotherm (DSC) | 125 - 128 | ~100 |
Note: Differential Scanning Calorimetry (DSC) can reveal melting points, phase transitions, and relative stability of polymorphs. Different polymorphs will exhibit different melting points and enthalpies of fusion.[9][10][11][12][13]
Table 3: Representative Fourier-Transform Infrared (FTIR) Spectroscopy Data for Topiramate
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400 |
| C-H Stretch | ~2990 |
| S=O Stretch (asymm) | ~1380 |
| S=O Stretch (symm) | ~1170 |
| C-O-S Stretch | ~1050 |
Note: FTIR spectroscopy is sensitive to the local chemical environment and can be used to differentiate polymorphs based on shifts in vibrational frequencies, peak splitting, or the appearance/disappearance of bands.[14][15][16][17]
Experimental Protocols
The following protocols are designed to be a starting point for the polymorph screening of this compound. It is recommended to use a high-quality, well-characterized starting material. A synthesis of this compound has been previously described.[18]
General Crystallization Methods
A diverse set of solvents should be selected, covering a range of polarities, hydrogen-bonding capabilities, and boiling points.
Protocol 4.1.1: Slow Evaporation
-
Prepare saturated solutions of this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water) at ambient temperature.
-
Filter the solutions through a 0.22 µm filter into clean vials.
-
Cover the vials with perforated parafilm to allow for slow evaporation.
-
Store the vials undisturbed at ambient temperature and protected from light.
-
Visually inspect the vials periodically for crystal growth.
-
Once crystals are formed, harvest them by filtration, wash with a small amount of the mother liquor, and air-dry.
Protocol 4.1.2: Controlled Cooling
-
Prepare saturated solutions of this compound in various solvents at an elevated temperature (e.g., 40°C, 60°C).
-
Filter the hot solutions into clean, pre-warmed vials.
-
Allow the solutions to cool slowly to ambient temperature.
-
For further crystallization, transfer the vials to a refrigerator (4°C) or a freezer (-20°C).
-
Monitor for crystal formation and harvest the crystals as described in 4.1.1.
Protocol 4.1.3: Anti-solvent Addition
-
Prepare a concentrated solution of this compound in a solvent in which it is freely soluble (e.g., methanol).
-
Slowly add an anti-solvent (a solvent in which this compound is poorly soluble, e.g., hexane, toluene) dropwise to the solution while stirring.
-
Continue adding the anti-solvent until turbidity is observed, indicating the onset of precipitation.
-
Allow the mixture to stand undisturbed to promote crystal growth.
-
Harvest the resulting crystals by filtration, wash with the anti-solvent, and air-dry.
Protocol 4.1.4: Slurry Conversion
-
Place an excess amount of this compound solid into a vial containing a selected solvent or solvent mixture.
-
Agitate the slurry at a constant temperature (e.g., ambient temperature, 40°C) for an extended period (e.g., 7-14 days).
-
Periodically sample the solid phase and analyze it by PXRD to monitor for any polymorphic transformations.
-
Once equilibrium is reached (no further changes in the PXRD pattern), filter the solid, wash, and dry.
Characterization Methods
Protocol 4.2.1: Powder X-Ray Diffraction (PXRD)
-
Gently grind a small amount of the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern over a suitable 2θ range (e.g., 2-40°) using a copper Kα radiation source.
-
Process and analyze the diffraction pattern to identify the peak positions and relative intensities.
Protocol 4.2.2: Differential Scanning Calorimetry (DSC)
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature to determine melting points, phase transitions, and enthalpies.
Protocol 4.2.3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare a sample for analysis, for example, by creating a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory.
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic absorption bands and compare them between different crystalline forms.
Signaling Pathways and Logical Relationships
While traditional signaling pathways are not directly applicable to polymorph screening, the following diagram illustrates the logical relationship between experimental conditions and the potential outcomes of the screening process.
By systematically varying the experimental parameters, researchers can navigate the energy landscape of this compound's solid forms to identify both metastable and the thermodynamically stable polymorphs. The stable form is typically the desired candidate for further drug development due to its lower energy state and reduced risk of converting to another form during storage and manufacturing.
References
- 1. mitacs.ca [mitacs.ca]
- 2. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]
- 3. veranova.com [veranova.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. resources.rigaku.com [resources.rigaku.com]
- 7. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. particle.dk [particle.dk]
- 9. tainstruments.com [tainstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
- 12. veeprho.com [veeprho.com]
- 13. h-and-m-analytical.com [h-and-m-analytical.com]
- 14. hosmed.fi [hosmed.fi]
- 15. researchgate.net [researchgate.net]
- 16. nishkaresearch.com [nishkaresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Topiramate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo pharmacokinetic properties of topiramate (B1683207), a widely used antiepileptic and migraine prophylactic agent. The following sections detail key pharmacokinetic parameters, standardized experimental protocols for preclinical and clinical studies, and visual representations of experimental workflows.
Pharmacokinetic Data of Topiramate
The pharmacokinetic profile of topiramate has been extensively studied in various species, including humans, rats, and dogs. Topiramate is generally characterized by rapid absorption and linear pharmacokinetics over the clinically relevant dosage range.[1] The following tables summarize key pharmacokinetic parameters from representative in vivo studies.
Table 1: Single-Dose Pharmacokinetics of Topiramate in Healthy Human Volunteers
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Topamax® (Reference) | 50 | 946 ± 308 | - | 35,900 ± 7800 | - | [2][3][4] |
| Sincronil (Generic) | 50 | 849 ± 247 | - | 34,300 ± 8100 | - | [2][3][4] |
| Toprel™ | - | - | - | - | 25.22 ± 10.22 | [5] |
| Topamax™ | - | - | - | - | 26.10 ± 9.58 | [5] |
| Oral Solution | 25 | Reduced by ~28.4% with food | Delayed by ~5 hours with food | Unaffected by food | ~72 | [6] |
| Tablet | 400 (multiple doses) | 27,000 | ~2 | - | ~21 | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Values are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetics of Topiramate in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC | t½ (h) | Key Findings | Reference |
| Rat | 20 | Oral | - | - | - | - | Hepatic or renal failure modified the pharmacokinetic profile.[8] | [8] |
| Dog (without phenobarbital) | 10 | IV | - | - | - | 3.7 - 5 | - | [9] |
| Dog (with phenobarbital) | 10 | IV | - | - | - | 0.5 - 1 | 5.6-fold greater clearance with phenobarbital.[9] | [9][10] |
| Dog (without enzyme inducer) | 20 | IV | Target: 20-30 | - | - | - | - | [10] |
| Dog (with enzyme inducer) | 25 | IV | Target: 20-30 | - | - | - | - | [10] |
IV: Intravenous. Cmax, Tmax, and AUC values were not consistently reported in the provided search results for these animal studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following protocols are based on common practices cited in the literature for studying topiramate.
Protocol 1: Single-Dose Oral Bioavailability Study in Healthy Human Volunteers
Objective: To determine and compare the rate and extent of absorption of two oral formulations of topiramate.
Study Design:
-
Randomized, single-dose, open-label, two-way crossover design.[2][3][4]
-
A washout period of at least 21 days should be implemented between treatment phases.[2][3][4]
Subjects:
-
Subjects should be screened for any medical conditions and contraindications to topiramate.
-
Informed consent must be obtained from all participants.
Procedure:
-
Fasting: Subjects should fast overnight for at least 10 hours before drug administration.[2][3][4]
-
Dosing: A single oral dose of the test or reference topiramate formulation is administered with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected at predetermined time points. A typical schedule includes pre-dose (0 h) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours).[13]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C or lower) until analysis.
-
Bioanalytical Method: Plasma concentrations of topiramate are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[11][14]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC₀₋t, and AUC₀₋inf.[2][3]
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
Objective: To characterize the pharmacokinetic profile of topiramate in rats, potentially including models of organ impairment.
Animal Model:
-
Sprague-Dawley rats are a commonly used strain.[8]
-
Animals should be housed in controlled environmental conditions with free access to food and water.
Procedure:
-
Dosing: Topiramate is administered via oral gavage at a specified dose (e.g., 20 mg/kg).[8]
-
Blood Sampling: Blood samples are collected via a suitable method (e.g., tail vein or cannula) at various time points post-dosing.
-
Plasma Preparation: Plasma is separated and stored as described in the human protocol.
-
Bioanalysis: Topiramate concentrations in plasma are quantified using a validated LC-MS/MS method.[8]
-
Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated.[8]
Visualizations
Experimental Workflow for a Human Bioequivalence Study
Caption: Workflow for a human oral bioequivalence study of topiramate.
Logical Relationship of Topiramate Pharmacokinetic Processes
Caption: Key pharmacokinetic processes of topiramate in the body.
References
- 1. researchgate.net [researchgate.net]
- 2. Topiramate: An in Vitro and in Vivo Comparison between the Pharmacokinetic Properties of a Generic (Sincronil) and the Reference (Topamax) Formulation [scirp.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Effect of Experimentally Induced Hepatic and Renal Failure on the Pharmacokinetics of Topiramate in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravenous Topiramate: Pharmacokinetics in Dogs with Naturally Occurring Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and bioequivalence evaluation of two oral formulations of topiramate tablets in healthy Chinese male volunteers under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Topiramate Potassium Synthesis
Welcome to the technical support center for the synthesis of Topiramate (B1683207) potassium. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation. Below you will find troubleshooting guides and frequently asked questions to help you optimize your synthesis protocol and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Topiramate potassium?
A1: The synthesis is typically a two-stage process. First, Topiramate free base is synthesized from a protected fructose (B13574) derivative, commonly 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. This intermediate is then reacted with a sulfamoylating agent. The resulting crude Topiramate is purified and then converted to its potassium salt by reacting it with a suitable potassium base.
Q2: Which factors are most critical for the yield of the initial Topiramate base synthesis?
A2: The reaction progress rate and overall yield are highly dependent on the concentration and molar ratios of the sulfamoylating agent and the base used.[1] For instance, in methods using sulfuric diamide (B1670390) and 2-picoline, the concentration of these reagents directly impacts reaction efficiency.[1] Similarly, in routes employing sulfamoyl chlorides, controlling the stoichiometry and temperature is crucial for achieving high yields, which can range from 50% to over 80% depending on the specific protocol.[2]
Q3: My final this compound product has low purity. What are the likely impurities?
A3: Impurities can arise from the synthesis of the Topiramate base or during the salt formation and purification steps. Common process-related impurities include unreacted starting materials and intermediates like Topiramate azidosulfate or chlorosulfonyl derivatives.[3] Degradation products can also form, especially under harsh temperature or pH conditions, leading to the presence of sulfates, sulfamates, and various hydrolysis products.[4]
Q4: I am having trouble crystallizing the final this compound salt. What can I do?
A4: Crystallization can be inhibited by the presence of impurities or if the solution is not sufficiently supersaturated.[5] If your product fails to crystallize, try concentrating the solution by carefully evaporating some of the solvent.[5] Another effective technique is to add an "anti-solvent"—a solvent in which this compound is insoluble but which is miscible with your current solvent—dropwise until turbidity is observed, which can induce precipitation.[5] Slow cooling can also promote the formation of higher quality crystals.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield of Topiramate Base
Low yield of the Topiramate free base is a common issue that will directly impact the overall yield of the final potassium salt.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Stoichiometry: Ensure the molar ratios of your reactants are correct. The reaction is often sensitive to the amount of base and sulfamoylating agent used.[1] Optimize Reaction Time & Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC). Reactions run at suboptimal temperatures or for insufficient time will not go to completion. The ideal temperature can range from -25°C to 30°C depending on the specific reagents.[2] |
| Product Loss During Workup | Optimize Extraction: During aqueous workup, ensure the pH is appropriately adjusted to minimize the solubility of Topiramate in the aqueous phase before extraction with an organic solvent. Minimize Transfers: Reduce the number of vessel-to-vessel transfers to avoid physical loss of product. |
| Degradation of Product | Control Temperature: Avoid excessive temperatures during the reaction and purification steps, as Topiramate can be unstable under conditions of elevated temperature and humidity.[4] |
Problem 2: Low Yield or Failure in Potassium Salt Formation
This guide focuses on the final step: converting the Topiramate free base to its potassium salt.
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry of Base | Use Correct Molar Equivalent: Add a precise molar equivalent of the potassium base (e.g., potassium hydroxide) to the Topiramate solution. An excess or deficit of base can affect salt formation and precipitation. |
| Poor Precipitation/Crystallization | Solvent Selection: The choice of solvent is critical. The this compound salt should be sparingly soluble in the final solvent mixture to ensure good precipitation. Tetrahydrofuran (THF) has been successfully used as a solvent for the reaction, from which the salt may precipitate directly or with the addition of an anti-solvent. Induce Crystallization: If an oil forms instead of a solid, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding the solution with a few crystals of previously synthesized this compound can also initiate crystallization. Control Cooling Rate: Cool the solution slowly to encourage the formation of well-defined crystals rather than an amorphous solid or oil.[5] |
| Product Loss During Isolation | Optimize Washing: When washing the filtered salt, use a minimal amount of a cold solvent in which the salt is poorly soluble to avoid dissolving the product. Ensure Complete Precipitation: Before filtering, cool the slurry in an ice bath to maximize the amount of precipitated product.[5] |
Data Presentation
Table 1: Reported Yields for Topiramate Base Synthesis Under Various Conditions
Maximizing the yield of the Topiramate base is essential for a high overall yield of this compound. The following table summarizes yields obtained from different synthetic routes and conditions as reported in patent literature.
| Reactants | Solvent | Key Conditions | Reported Yield |
| 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose, Chlorosulfonyl isocyanate, Diethylamine (B46881), Triethylamine (B128534) | Methylene Chloride | One-pot reaction, temperature controlled between -25°C and 25°C | 50-55%[2] |
| N-(diethylamino)carbonyl derivative (intermediate) | Acetone / Acetic Acid / Water | Hydrolysis at reflux (78-79°C) followed by precipitation | 67%[2] |
| N-(diphenylamino)carbonyl derivative (intermediate) | Methylene Chloride / Water | Hydrolysis at reflux (40-45°C) followed by precipitation | 71.6%[2] |
| 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose, Chlorosulfonyl isocyanate, Diethylamine, Triethylamine | Acetonitrile (B52724) | Reaction temperature controlled between -25°C and 15°C | 74.4%[2] |
Experimental Protocols
Protocol 1: Synthesis of Topiramate Free Base
This protocol is a generalized procedure based on common methods for producing the Topiramate free base, which serves as the starting material for the potassium salt.
Materials:
-
2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose
-
Chlorosulfonyl isocyanate
-
Diethylamine
-
Triethylamine
-
Acetonitrile
-
Hydrochloric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine and Water (for washing)
-
Anhydrous Magnesium or Sodium Sulfate (for drying)
Procedure:
-
Cool a solution of chlorosulfonyl isocyanate (1.0 eq) in acetonitrile to -25°C under an inert atmosphere (e.g., dry argon).[2]
-
Add a solution of diethylamine (1.0 eq) in acetonitrile dropwise, maintaining the temperature below -20°C.[2]
-
After the addition is complete, allow the mixture to warm to approximately 10°C and stir for 30 minutes.[2]
-
Re-cool the mixture to -25°C. Add triethylamine (~1.1 eq) followed by a solution of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose (~0.7 eq) in acetonitrile, ensuring the temperature remains below -20°C.[2]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and adjust the pH as necessary for workup.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sulfate, filter, and concentrate under reduced pressure to yield crude Topiramate.
-
Purify the crude product by recrystallization (e.g., from an isopropanol/water or acetone/water mixture) to obtain pure Topiramate base.[2][6]
Protocol 2: Synthesis of this compound
This protocol describes the conversion of purified Topiramate base into its potassium salt.
Materials:
-
Purified Topiramate (1.0 eq)
-
Potassium Hydroxide (KOH) (1.0 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 556.8 mg (1.641 mmols) of purified Topiramate in 1 mL of THF in a clean vial.
-
In a separate container, prepare a 1.64 M solution of KOH in THF. Note: This may require careful preparation and titration as KOH has limited solubility in THF.
-
Slowly add 1 mL (1.64 mmols) of the 1.64 M KOH solution in THF to the Topiramate solution.
-
Stir the mixture at room temperature. The this compound salt is expected to precipitate from the solution.
-
Allow the suspension to stir for a sufficient time to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold THF to remove any residual soluble impurities.
-
Dry the resulting white solid under vacuum to yield this compound.
Visualizations
Experimental and Purification Workflow
Caption: Workflow for the two-stage synthesis and purification of this compound.
Troubleshooting Logic for Low Yield/Purity
Caption: Decision tree for troubleshooting low yield and purity issues.
References
- 1. sid.ir [sid.ir]
- 2. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]
- 3. Synthesis and crystal structure of topiramate azidosulfate at 90 K and 298 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2004089965A2 - Topiramate and processes for the preparation thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2007108009A1 - A process for purification of topiramate - Google Patents [patents.google.com]
Overcoming solubility issues with Topiramate potassium in vitro
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with Topiramate (B1683207) and its potassium salt formulations in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Topiramate?
Topiramate has a relatively low solubility in water, approximately 9.8 mg/mL.[1][2] Its saturated aqueous solution has a pH of about 6.3.[1]
Q2: How can I increase the solubility of Topiramate in aqueous solutions?
The solubility of Topiramate is significantly enhanced in alkaline conditions.[1][3] It is most soluble in alkaline solutions with a pH of 9 to 10, often achieved using sodium hydroxide (B78521) or sodium phosphate (B84403).[1][3] Preparing a potassium salt of Topiramate is also a viable strategy to improve its aqueous solubility.[2]
Q3: What are the recommended organic solvents for dissolving Topiramate?
Topiramate is freely soluble in several organic solvents, which can be used to prepare stock solutions.[1][3][4][5] Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, acetone, chloroform, and dimethylformamide (DMF).[1][3][4][5]
Q4: Is "Topiramate potassium" a commercially available compound?
While the formation of Topiramate salts, including potassium, sodium, and lithium salts, is a known strategy to increase aqueous solubility, "this compound" is not commonly listed as a standard commercially available reagent.[2] Researchers typically prepare it in situ by dissolving Topiramate in an aqueous solution containing a potassium base like potassium hydroxide or by using a potassium phosphate buffer to achieve an alkaline pH.
Q5: What is the recommended storage procedure for Topiramate solutions?
For long-term storage, it is recommended to store Topiramate as a solid at -20°C, where it should be stable for at least two years.[4] Aqueous solutions are not recommended for storage for more than one day.[4][5] Stock solutions in organic solvents should be purged with an inert gas.[4][5]
Troubleshooting Guide
Issue: My Topiramate is not dissolving in my aqueous buffer.
-
Solution 1: Adjust the pH.
-
Solution 2: Prepare a stock solution in an organic solvent.
-
Dissolve the Topiramate in a minimal amount of a compatible organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock solution.[4][5] You can then perform further dilutions into your aqueous buffer.[4][5]
-
Caution: Always ensure the final concentration of the organic solvent in your experiment is low enough to not cause physiological effects.[4][5]
-
Issue: I'm observing precipitation after diluting my organic stock solution into an aqueous buffer.
-
Solution 1: Check the final concentration.
-
The final concentration of Topiramate in the aqueous buffer may still be above its solubility limit at the buffer's pH. Try further diluting the stock solution.
-
-
Solution 2: Increase the pH of the aqueous buffer.
-
Solution 3: Consider particle size.
Data Presentation
Table 1: Solubility of Topiramate in Various Solvents
| Solvent | Solubility | Reference |
| Water | 9.8 mg/mL | [1][2] |
| Ethanol | ~20 mg/mL | [4][5] |
| DMSO | ~15 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~25 mg/mL | [4][5] |
| PBS (pH 7.2) | ~0.15 mg/mL | [4][5] |
| Alkaline Solutions (pH 9-10) | Most soluble | [1][3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Topiramate Solution via pH Adjustment
-
Weigh the desired amount of Topiramate powder.
-
Add the powder to your desired aqueous buffer (e.g., PBS).
-
While stirring, slowly add a potassium-based solution (e.g., 1M KOH or a potassium phosphate buffer) dropwise to raise the pH of the solution.
-
Monitor the pH continuously until it reaches the desired range of 9-10.
-
Continue stirring until the Topiramate is fully dissolved.
-
Adjust the final volume with the buffer.
Protocol 2: Preparation of a Topiramate Stock Solution in an Organic Solvent
-
Weigh the desired amount of Topiramate powder.
-
Add the powder to a suitable volume of an organic solvent (e.g., DMSO).
-
Vortex or sonicate the mixture until the Topiramate is completely dissolved.
-
Purge the stock solution with an inert gas (e.g., nitrogen or argon) to prevent degradation.
-
Store the stock solution at -20°C in a tightly sealed container.
-
For experiments, dilute the stock solution into your aqueous buffer to the desired final concentration, ensuring the final organic solvent concentration is minimal.
Visualizations
Caption: Workflow for dissolving Topiramate in vitro.
Caption: Topiramate's signaling pathway interactions.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 3. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sid.ir [sid.ir]
- 7. A new method for the preparation of pure topiramate with a micron particle size [jpst.irost.ir]
Technical Support Center: Optimizing HPLC Separation of Topiramate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of Topiramate (B1683207), with a special focus on resolving it from its potassium salt.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the HPLC analysis of Topiramate?
A1: Topiramate analysis by HPLC can be challenging due to its lack of a strong UV chromophore, making detection difficult with standard UV detectors.[1][2][3][4][5] To overcome this, techniques such as derivatization with UV-absorbing or fluorescent agents (like 9-fluorenylmethyl chloroformate, FMOC-Cl), or the use of universal detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD) are often employed.[1][2][3][5][6] Additionally, Topiramate and its degradation products span a wide range of polarities, which can complicate separation.[7]
Q2: How does the presence of potassium salt affect the HPLC separation of Topiramate?
A2: The potassium salt of Topiramate is expected to be highly polar and will likely have very different chromatographic behavior compared to the neutral Topiramate molecule in reversed-phase HPLC. The salt may elute very early, potentially in the solvent front, and high concentrations could lead to issues like peak distortion (fronting or tailing) for the Topiramate peak, or even ion suppression if using a mass spectrometry detector. The choice of mobile phase and buffer is critical to manage the presence of salts.
Q3: What type of HPLC column is best suited for Topiramate analysis?
A3: C18 and Phenyl columns are commonly used for the separation of Topiramate and its related compounds.[2][5][6][8] The choice depends on the specific separation requirements. A C18 column provides good hydrophobic retention for Topiramate, while a Phenyl column can offer alternative selectivity. For separating a wide range of polar and non-polar analytes, mixed-mode columns can also be effective.[7]
Q4: What are the key considerations for mobile phase selection?
A4: The mobile phase for Topiramate analysis typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.[6][8][9] The pH of the buffer is a critical parameter to control the ionization of Topiramate and any acidic or basic impurities, thereby influencing their retention and peak shape. The use of buffers like phosphate (B84403) or ammonium (B1175870) acetate (B1210297) helps to maintain a stable pH and improve chromatographic performance.[7][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for Topiramate (Tailing or Fronting) | Sample Overload: Injecting too high a concentration of the sample. | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH: The pH is close to the pKa of Topiramate, causing it to exist in both ionized and non-ionized forms. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Column Degradation: Loss of stationary phase or contamination of the column. | Use a new column or a guard column. Flush the column with a strong solvent. | |
| Interference from Potassium Salt: High concentration of the salt affecting the peak shape. | Optimize the mobile phase to ensure the salt elutes away from the Topiramate peak. Consider sample preparation techniques like solid-phase extraction (SPE) to remove excess salt. | |
| Inconsistent Retention Times | Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components. | Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Temperature Variations: Changes in column temperature affecting retention. | Use a column oven to maintain a constant temperature. | |
| Pump Issues: Inconsistent flow rate from the HPLC pump. | Check the pump for leaks and perform routine maintenance. | |
| Poor Resolution Between Topiramate and its Potassium Salt | Inadequate Separation Power of the Mobile Phase: The mobile phase is not strong enough to separate the highly polar salt from the main peak. | Increase the aqueous component of the mobile phase in the initial part of the gradient to better retain and separate the salt. |
| Inappropriate Stationary Phase: The column chemistry is not suitable for retaining the polar salt. | Consider using a more polar stationary phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. | |
| Low Sensitivity/No Peak Detected | Lack of a UV Chromophore in Topiramate. [1][2][3][4][5] | Utilize a universal detector like RI, ELSD, or CAD.[1][2][3] Alternatively, use pre-column derivatization with a UV-active or fluorescent tag.[6] Consider using Mass Spectrometry (MS) for high sensitivity and specificity.[10][11] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection (Post-Derivatization)
This method is suitable for quantifying Topiramate when a universal detector is not available.
-
Column: C18 (4.6 x 250 mm, 5 µm)[8]
-
Mobile Phase: Acetonitrile: 50 mM Sodium Dihydrogen Phosphate (pH 2.8 with 3% v/v triethylamine) (48:52 v/v)[6]
-
Column Temperature: 52°C[6]
-
Injection Volume: 20 µL
-
Derivatization Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl)[6]
-
Detection: UV at 264 nm[6]
Sample Preparation:
-
Prepare a stock solution of Topiramate in acetonitrile.
-
For derivatization, mix the sample solution with a borate (B1201080) buffer and FMOC-Cl solution.
-
Incubate the mixture at 50°C for 15 minutes.[6]
-
Inject the derivatized sample into the HPLC system.
Protocol 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This method is suitable for the direct analysis of Topiramate without derivatization.
-
Column: Acclaim Trinity P1 (3.0 x 150 mm, 2.7 µm)[7]
-
Mobile Phase: 80% Ammonium Acetate buffer (20 mM, pH 4.0) and 20% Methanol[7]
-
Flow Rate: 0.5 mL/min[7]
-
Column Temperature: 35°C[7]
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD)
Sample Preparation:
-
Dissolve the Topiramate sample containing the potassium salt in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of HPLC Methods for Topiramate Analysis
| Parameter | Method 1 (RP-HPLC/UV)[8] | Method 2 (RP-HPLC/UV with Derivatization)[6] | Method 3 (Mixed-Mode/CAD)[7] | Method 4 (RP-HPLC/CAD) |
| Column | C18 (4.6 x 250 mm) | Phenyl | Acclaim Trinity P1 (3.0 x 150 mm) | C18 Acclaim 120 (4.6 x 250 mm) |
| Mobile Phase | Methanol:Water (90:10 v/v), pH 3 | ACN:50 mM NaH2PO4 with 3% TEA (48:52) | 80% 20mM NH4OAc (pH 4.0): 20% MeOH | ACN:Water (50:50) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min | 0.6 mL/min |
| Detection | UV at 263 nm | UV at 264 nm (post-derivatization) | CAD | CAD |
| Retention Time | 4.35 min | ~9.2 min | Not specified | Not specified |
Visualizations
Caption: A typical experimental workflow for HPLC analysis of Topiramate.
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ijpbs.com [ijpbs.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Topiramate Potassium Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of topiramate (B1683207) potassium.
Frequently Asked Questions (FAQs)
Q1: What is topiramate potassium and why is it of interest?
This compound is a salt of topiramate, an anticonvulsant drug used to treat epilepsy and prevent migraines.[1] Salt forms of active pharmaceutical ingredients (APIs) are often developed to improve properties such as solubility, stability, and bioavailability.[1]
Q2: What are the key starting materials for preparing this compound?
The primary starting materials are topiramate and a potassium base, such as potassium t-butoxide, in a suitable solvent like tetrahydrofuran (B95107) (THF).[1]
Q3: What are the general solubility properties of topiramate?
Topiramate is a white crystalline powder with a water solubility of 9.8 mg/mL.[1] It is freely soluble in organic solvents such as acetone, chloroform, dimethylsulfoxide (DMSO), and ethanol.[1] Topiramate's solubility is highest in alkaline solutions with a pH between 9 and 10.
Q4: What analytical methods are suitable for characterizing this compound crystals?
Several analytical techniques can be used to characterize the crystalline form and purity of this compound. These include:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect polymorphism.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups and for polymorph screening.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify impurities.
-
Gas Chromatography (GC): To analyze for residual solvents.[2]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the methodology described in patent literature.[1]
Materials:
-
Topiramate
-
Potassium t-butoxide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a clean, dry reaction vessel, dissolve topiramate in anhydrous THF.
-
In a separate vessel, prepare a solution of potassium t-butoxide in anhydrous THF.
-
Slowly add the topiramate solution to the potassium t-butoxide solution with constant stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Upon completion of the reaction, the resulting this compound salt may precipitate directly from the reaction mixture or may require the addition of an anti-solvent to induce crystallization.
General Recrystallization Protocol for Purification
This is a general procedure for the purification of a crude topiramate salt. The choice of solvent and anti-solvent should be optimized for this compound.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, isopropanol)
-
A suitable anti-solvent (e.g., n-heptane, water)
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature to achieve a saturated solution.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, well-defined crystals.
-
If spontaneous crystallization does not occur, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
Alternatively, slowly add an anti-solvent to the solution until turbidity is observed, then allow it to stand for crystallization.
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of cold anti-solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum at an appropriate temperature to remove residual solvents.
Data Presentation
Table 1: Solubility of Topiramate in Various Solvents
| Solvent | Solubility |
| Water | 9.8 mg/mL |
| Acetone | Freely Soluble |
| Chloroform | Freely Soluble |
| Dimethylsulfoxide (DMSO) | Freely Soluble |
| Ethanol | Freely Soluble |
Data sourced from[1]
Troubleshooting Guides
Issue 1: No Crystal Formation
Possible Causes:
-
The solution is not supersaturated.
-
The chosen solvent is too effective at dissolving the this compound.
-
The presence of impurities is inhibiting nucleation.
Troubleshooting Steps:
-
Increase Supersaturation:
-
Evaporate some of the solvent to increase the concentration of the solute.
-
Slowly cool the solution to a lower temperature.
-
-
Induce Nucleation:
-
Introduce a seed crystal of this compound.
-
Gently scratch the inside of the crystallization vessel with a glass rod.
-
-
Add an Anti-solvent:
-
Slowly add a miscible solvent in which this compound is poorly soluble (an anti-solvent) until the solution becomes slightly turbid.
-
Issue 2: Oiling Out or Formation of Amorphous Precipitate
Possible Causes:
-
The degree of supersaturation is too high.
-
The cooling rate is too rapid.
-
The solvent system is not optimal.
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Start with a more dilute solution.
-
Add the anti-solvent more slowly or at a higher temperature.
-
-
Control the Cooling Rate:
-
Employ a slower, more controlled cooling profile. Insulate the crystallization vessel to slow down heat loss.
-
-
Optimize the Solvent System:
-
Experiment with different solvent and anti-solvent combinations.
-
Consider using a solvent system with a higher viscosity to slow down diffusion and promote ordered crystal growth.
-
Issue 3: Low Yield of Crystals
Possible Causes:
-
Incomplete precipitation from the mother liquor.
-
Loss of product during filtration and washing.
-
The solubility of the salt in the chosen solvent system is too high even at low temperatures.
Troubleshooting Steps:
-
Maximize Precipitation:
-
Cool the crystallization mixture in an ice bath or refrigerate for an extended period to maximize the recovery of the crystals.
-
Optimize the volume of the anti-solvent used.
-
-
Minimize Transfer Losses:
-
Ensure all crystals are transferred from the crystallization vessel to the filter.
-
Wash the crystals with a minimal amount of ice-cold anti-solvent.
-
-
Re-evaluate the Solvent System:
-
Choose a solvent system where the solubility of this compound has a steep dependence on temperature.
-
Issue 4: Poor Crystal Quality (e.g., small, needle-like crystals)
Possible Causes:
-
Rapid nucleation and insufficient crystal growth time.
-
High degree of supersaturation.
-
Inefficient mixing.
Troubleshooting Steps:
-
Promote Crystal Growth over Nucleation:
-
Employ a slower cooling rate.
-
Maintain a lower level of supersaturation.
-
-
Optimize Agitation:
-
Use slow, gentle stirring to maintain a homogenous solution without causing secondary nucleation.
-
-
Consider Ostwald Ripening:
-
Hold the crystal slurry at a constant temperature for a period to allow smaller crystals to dissolve and redeposit onto larger crystals.
-
Visualizations
Caption: Workflow for the synthesis and crystallization of this compound.
Caption: Decision-making diagram for troubleshooting the absence of crystal formation.
References
Degradation pathways of Topiramate potassium under stress conditions
Technical Support Center: Topiramate Degradation Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for investigating the degradation pathways of Topiramate under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Topiramate under stress conditions?
A1: The most significant degradation pathway for Topiramate is hydrolysis, particularly under acidic and basic conditions. The primary point of cleavage is the sulfamate (B1201201) moiety, which hydrolyzes to form a sulfamic acid intermediate that can further degrade. This susceptibility is due to the inherent lability of the sulfamate group.
Q2: What are the major degradation products of Topiramate?
A2: Under hydrolytic (acid and base) stress, the primary degradation product is 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. This is formed by the cleavage of the C-O-S bond of the sulfamate group. Under oxidative conditions, minimal degradation is typically observed, but when it occurs, it may involve the formation of hydroxylated derivatives or other minor oxidation products.
Q3: Is Topiramate susceptible to photolytic and thermal degradation?
A3: Topiramate generally exhibits high stability under photolytic and thermal stress conditions. Most studies report minimal to no degradation when the drug is exposed to UV light or elevated temperatures in the solid state or in neutral solution. Significant thermal degradation is usually only observed under harsh conditions not typically encountered in standard stability testing.
Q4: What are the recommended stress conditions for conducting forced degradation studies on Topiramate?
A4: To achieve a degradation of 5-20%, the following conditions are recommended as a starting point:
-
Acidic Hydrolysis: 0.1 M HCl at 80°C for up to 48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 80°C for up to 12 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperatures for 24 hours.
-
Thermal Degradation: 80°C for up to 48 hours (in solid state or solution).
-
Photolytic Degradation: Exposure to an overall illumination of 1.2 million lux hours and an integrated near ultraviolet energy of 200 watt hours/square meter, as per ICH Q1B guidelines.
Q5: What analytical techniques are most suitable for separating and identifying Topiramate and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating Topiramate from its degradation products and for quantitative analysis. For structural elucidation and identification of the degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), are indispensable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant degradation observed under acidic or basic conditions. | Stress conditions (concentration, temperature, time) are too mild. | Increase the molarity of the acid/base, raise the temperature (e.g., from 60°C to 80°C), or extend the duration of the stress test. Ensure the drug is fully dissolved in the stress medium. |
| Poor chromatographic separation between Topiramate and its main degradant. | The mobile phase composition is not optimal. | Modify the mobile phase. A common starting point is a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). Adjust the ratio of organic to aqueous phase or change the pH of the buffer to improve resolution. |
| An unknown peak appears in all chromatograms, including the control. | The peak may be from the diluent, mobile phase, or a contaminant in the sample vial. | Inject a blank (diluent only) to confirm the source of the peak. Use high-purity solvents and new vials. Ensure proper cleaning of the HPLC system. |
| Inconsistent degradation percentages between replicate experiments. | Inaccurate sample preparation or temperature fluctuations. | Ensure precise pipetting and weighing. Use a calibrated, stable heating block or water bath for thermal stress studies. Prepare fresh solutions for each replicate to avoid variability from solution aging. |
Data Summary: Topiramate Degradation
The following table summarizes typical degradation percentages for Topiramate under various stress conditions as reported in the literature. Note that results can vary based on the precise experimental parameters.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Primary Degradant | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 48 hours | 80°C | ~14.5% | 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose | |
| Basic Hydrolysis | 0.1 M NaOH | 12 hours | 80°C | ~12.8% | 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose | |
| Oxidative | 30% H₂O₂ | 24 hours | 60°C | ~6.2% | Minor unidentified products | |
| Thermal | Solid State | 48 hours | 80°C | < 2% | None significant | |
| Photolytic | ICH Q1B | N/A | Ambient | < 1% | None significant |
Experimental Protocols
Protocol 1: General Stock Solution Preparation
-
Accurately weigh 100 mg of Topiramate reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a concentration of 1000 µg/mL. This will be the stock solution.
Protocol 2: Forced Degradation Procedure
-
Acidic Degradation:
-
Pipette 5 mL of the stock solution into a 50 mL round-bottom flask.
-
Add 5 mL of 0.1 M HCl.
-
Reflux the solution at 80°C for 48 hours.
-
Cool the solution to room temperature.
-
Neutralize by adding 5 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase before injection into the HPLC system.
-
-
Basic Degradation:
-
Pipette 5 mL of the stock solution into a 50 mL round-bottom flask.
-
Add 5 mL of 0.1 M NaOH.
-
Reflux the solution at 80°C for 12 hours.
-
Cool the solution to room temperature.
-
Neutralize by adding 5 mL of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Pipette 5 mL of the stock solution into a 50 mL flask.
-
Add 5 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at 60°C for 24 hours.
-
Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase.
-
Visualizations
Caption: General workflow for conducting forced degradation studies.
Caption: Hydrolytic degradation pathway of Topiramate.
Technical Support Center: Enhancing the Bioavailability of Topiramate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Topiramate (B1683207) formulations, with a particular focus on Topiramate potassium.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing a potassium salt of Topiramate?
While Topiramate is well-absorbed, with a bioavailability exceeding 80%, formulating it as a potassium salt could offer several advantages.[1] Potential benefits may include improved aqueous solubility and a faster dissolution rate, which are critical factors influencing the onset of therapeutic action.[2] Enhanced solubility can be particularly beneficial for developing high-concentration liquid formulations or for improving content uniformity in solid dosage forms.
Q2: What are the key pharmacokinetic parameters of immediate-release Topiramate?
Understanding the pharmacokinetics of the existing immediate-release formulations is crucial for setting benchmarks for new formulations.
| Parameter | Value | Reference |
| Bioavailability | >80% | [1] |
| Peak Plasma Time (Tmax) | 2 to 3 hours | [1] |
| Plasma Protein Binding | 15% to 41% | [1] |
| Metabolism | Hydroxylation, hydrolysis, and glucuronidation | [1][3][4] |
| Elimination Half-Life | Approximately 21 hours | [1][4] |
| Excretion | Primarily renal | [1][3] |
Q3: How does food affect the bioavailability of Topiramate?
Concomitant food intake can delay the time to reach peak plasma concentration (Tmax) of Topiramate, but it does not significantly impact the extent of absorption (bioavailability).[1][5] Therefore, Topiramate can generally be administered without regard to meals.[1]
Q4: Are there any known drug-drug interactions that can affect Topiramate's bioavailability?
Yes, certain enzyme-inducing drugs can affect the metabolism of Topiramate. Co-administration with drugs like phenytoin, carbamazepine, and barbiturates can increase the clearance of Topiramate, potentially reducing its plasma concentration and therapeutic efficacy.[1][3][5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and testing of new Topiramate formulations.
Issue 1: Poor in vitro dissolution of the new this compound formulation.
-
Possible Cause 1: Inadequate formulation composition.
-
Solution: Re-evaluate the excipients used in the formulation. Consider incorporating solubilizing agents or surfactants to improve the wettability and dissolution of the drug substance.[7] For solid dosage forms, ensure the appropriate selection of disintegrants to facilitate rapid tablet breakup.
-
-
Possible Cause 2: Unfavorable physicochemical properties of the potassium salt.
-
Solution: Characterize the solid-state properties of the this compound salt, including its crystallinity, particle size, and morphology. Amorphous forms or micronized particles can exhibit enhanced solubility and dissolution rates.[8]
-
-
Possible Cause 3: Inappropriate dissolution test parameters.
Issue 2: High variability in bioavailability observed in in vivo studies.
-
Possible Cause 1: Formulation-dependent absorption.
-
Solution: Investigate the impact of gastrointestinal (GI) tract conditions on drug release and absorption. Factors such as pH-dependent solubility of the formulation could lead to variable absorption in different segments of the GI tract. Consider developing a formulation that provides consistent drug release across the physiological pH range.
-
-
Possible Cause 2: Subject-to-subject variability.
-
Possible Cause 3: Issues with the analytical method.
-
Solution: Validate the bioanalytical method used to quantify Topiramate in plasma samples to ensure its accuracy, precision, and reproducibility.
-
Issue 3: Unexpectedly low bioavailability of the this compound formulation compared to the reference drug.
-
Possible Cause 1: First-pass metabolism.
-
Possible Cause 2: Incomplete drug release from the dosage form.
-
Solution: Correlate the in vivo results with the in vitro dissolution data. If the dissolution was incomplete, this could directly lead to lower absorption. Reformulate to ensure complete and timely drug release.
-
-
Possible Cause 3: Chemical instability in the GI tract.
-
Solution: Assess the stability of the this compound salt in simulated gastric and intestinal fluids. Degradation in the GI tract prior to absorption will result in reduced bioavailability.[13]
-
Experimental Protocols
1. In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
This protocol outlines a general procedure for assessing the in vitro release of Topiramate from a solid oral dosage form.
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of a suitable buffer, such as 0.1 N HCl (to simulate gastric fluid) or phosphate (B84403) buffer at pH 6.8 (to simulate intestinal fluid). The medium should be de-aerated.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.
-
Procedure:
-
Place one dosage unit (e.g., tablet or capsule) into each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of Topiramate using a validated analytical method, such as HPLC.
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
2. In Vivo Bioavailability Study (Single-Dose, Crossover Design)
This protocol provides a framework for a typical in vivo bioavailability study in healthy human volunteers.
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover study.
-
Subjects: A sufficient number of healthy adult volunteers to achieve statistical power. Subjects should be screened for any conditions that might interfere with drug absorption, distribution, metabolism, or excretion.
-
Procedure:
-
Subjects are fasted overnight before drug administration.
-
In the first period, subjects receive either the test formulation (this compound) or the reference formulation (e.g., immediate-release Topiramate tablet).
-
Blood samples are collected at pre-defined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
After a washout period of at least 10 times the drug's elimination half-life, subjects receive the alternate formulation in the second period.
-
Plasma is separated from the blood samples and analyzed for Topiramate concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both formulations:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
-
Statistical Analysis: The bioequivalence of the two formulations is assessed by comparing the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf to the acceptance range of 80-125%.
Visualizations
References
- 1. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Portico [access.portico.org]
- 4. Topiramate (Topamax): Evolving Role in Weight Reduction Management: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced immediate release formulations of topiramate - Patent 2363113 [data.epo.org]
- 8. WO2008027557A2 - Topiramate compositions and methods of enhancing its bioavailability - Google Patents [patents.google.com]
- 9. 3.8. In-vitro Drug Release Study [bio-protocol.org]
- 10. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability - Wikipedia [en.wikipedia.org]
- 12. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Topiramate Potassium Analytical Methods
Welcome to the technical support center for the analysis of Topiramate (B1683207) Potassium. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common sources of analytical method variability.
Frequently Asked Questions (FAQs)
Q1: Why is HPLC analysis of Topiramate challenging?
A1: The primary challenge in analyzing Topiramate by High-Performance Liquid Chromatography (HPLC) is its molecular structure. Topiramate lacks a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult and often not feasible without derivatization.[1][2][3][4][5] Alternative detection methods are typically required for sensitive and accurate quantification.
Q2: What detectors are suitable for Topiramate HPLC analysis?
A2: Due to the absence of a strong chromophore, several alternative detectors are employed:
-
Refractive Index (RI) Detector: Commonly used but can have lower sensitivity and is not compatible with gradient elution.[3][4][6]
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is more sensitive than RI and compatible with gradient elution.[3][6]
-
Charged Aerosol Detector (CAD): Offers good sensitivity for non-volatile analytes and is independent of optical properties.[1][2]
-
Mass Spectrometry (MS): Provides high sensitivity and specificity, making it ideal for complex matrices and impurity profiling.[3][7]
-
UV-Vis Detector (post-derivatization): Topiramate can be reacted with a chromophoric agent, like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or 9-fluorenylmethyl chloroformate (FMOC-Cl), to allow for sensitive UV detection.[5][8][9]
Q3: Are there specific considerations for Topiramate Potassium vs. Topiramate free acid?
A3: The core analytical challenges remain the same. However, the potassium salt will have different solubility characteristics compared to the free form. This primarily affects:
-
Standard/Sample Preparation: Ensure complete dissolution in the chosen diluent. The solubility of Topiramate is 9.8 mg/mL in water.[7] The potassium salt is expected to have higher aqueous solubility.
-
Dissolution Testing: The choice of dissolution medium may be influenced by the salt form to ensure sink conditions are met. Dissolution tests for Topiramate tablets often use water as the medium.[6]
Q4: What are the common degradation products of Topiramate?
A4: Topiramate can degrade under stress conditions (acidic, alkaline, heat, humidity).[3] The main degradation products include sulfate (B86663) and sulfamate, which are formed via hydrolysis.[3][6][9] Other degradation byproducts, including fructose, may also be observed.[1][3] Stability-indicating methods must be able to separate Topiramate from these potential impurities.[7]
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC analysis of Topiramate.
Issue 1: No Peak or Very Small Peak Detected
| Potential Cause | Troubleshooting Step |
| Incompatible Detector | Confirm your detector is suitable for an analyte without a chromophore (e.g., RI, ELSD, CAD, MS). A standard UV detector will not work without derivatization.[2][3] |
| Derivatization Failure | If using UV detection, ensure the derivatization reaction with agents like FMOC-Cl has gone to completion.[5] Check reagent age, pH, and reaction conditions.[5][8] |
| Precipitation | Topiramate may have precipitated in the sample vial or tubing. Check the solubility in your mobile phase/diluent and filter samples if necessary. |
| Injection Issue | Verify autosampler operation, including syringe function and correct vial position. |
Issue 2: Shifting Retention Times
| Potential Cause | Troubleshooting Step |
| Mobile Phase pH | The mobile phase pH can be critical. A small change can alter the retention time. Prepare fresh mobile phase and verify the pH.[10] |
| Column Temperature | Ensure the column oven is set to the correct temperature and has equilibrated. Fluctuations can cause retention shifts. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase. Flush the column for an adequate time (e.g., 10-20 column volumes) before injection. |
| Flow Rate Fluctuation | Check the pump for pressure fluctuations. This could indicate a leak, air bubbles in the line, or a failing pump seal. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | The injected sample concentration is too high. Dilute the sample and re-inject. |
| Mismatched Sample/Mobile Phase Strength | The sample diluent is significantly stronger or weaker than the mobile phase, causing peak distortion. Prepare samples in the initial mobile phase if possible. |
| Column Degradation | The column may be contaminated or nearing the end of its life. Try cleaning the column according to the manufacturer's instructions or replace it. |
| pH Effects | The mobile phase pH may be inappropriate for the analyte. Adjusting the pH can sometimes improve peak shape.[10] |
Experimental Protocols
Protocol 1: RP-HPLC Method with UV Detection (Post-Derivatization)
This protocol is based on methods requiring derivatization for UV detection.[5][8]
1. Sample Preparation & Derivatization:
-
Accurately weigh this compound standard or sample and dissolve in a suitable diluent.
-
Transfer an aliquot (e.g., 50 µL) to a reaction vial.
-
Add 300 µL of NBD-Cl solution (500 µg/mL in acetonitrile).[8]
-
Add 25 µL of borate (B1201080) buffer (pH 7.7).[8]
-
Mix and incubate the vial at 50°C for 15 minutes.[8]
-
Cool the sample to room temperature before injection.
2. HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Phenyl Column |
| Mobile Phase | Phosphate Buffer (0.05 M, pH 2.3) : Methanol (28:72, v/v) |
| Flow Rate | 2.2 mL/min |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
(Based on methodology described in reference[8])
Protocol 2: RP-HPLC Method with RI Detection
This protocol is based on methods using a Refractive Index detector, which does not require derivatization.
1. Sample Preparation:
-
Accurately weigh this compound standard or sample.
-
Dissolve and dilute to the final concentration using the mobile phase as the diluent.
-
Filter the solution through a 0.45 µm filter if necessary.
2. HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol : Water (90:10, v/v), pH adjusted to 3 with Ortho Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) Detector (Temperature controlled, e.g., 35°C) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
(Based on methodology described in reference[10])
Visual Workflow and Logic Diagrams
Caption: General troubleshooting workflow for analytical method variability.
References
- 1. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. brieflands.com [brieflands.com]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. sphinxsai.com [sphinxsai.com]
Technical Support Center: Synthesis of Topiramate Potassium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Topiramate (B1683207) potassium.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Topiramate potassium.
Issue 1: High Levels of Unreacted Starting Material Detected
-
Question: My final product shows a significant amount of unreacted 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. What could be the cause?
-
Answer: This issue often arises from incomplete sulfamoylation. Several factors could be at play:
-
Insufficient Reagent: Ensure a slight molar excess of the sulfamoylating agent is used.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (-20°C to 0°C) to control reactivity.[1] Deviation from the optimal temperature range can lead to incomplete reaction or side product formation.
-
Moisture: The presence of water in the reaction mixture can hydrolyze the sulfamoylating agent. Ensure all glassware is thoroughly dried and anhydrous solvents are used. A distillation step to remove water from the starting material mixture can be beneficial.
-
Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction.
-
Issue 2: Presence of Sulfamate (B1201201) and Sulfate (B86663) Impurities
-
Question: My final this compound product is contaminated with significant levels of sulfamate and sulfate ions. How can I prevent this?
-
Answer: The presence of these inorganic impurities is often due to the degradation of Topiramate, which can occur under certain conditions.[2]
-
pH Control: Topiramate is susceptible to hydrolysis under both acidic and alkaline conditions.[2] During the synthesis and work-up, it is crucial to maintain a neutral or slightly acidic pH where possible. When forming the potassium salt, the addition of the potassium base should be carefully controlled to avoid excessively high pH.
-
Temperature during Work-up and Storage: Elevated temperatures can accelerate the degradation of Topiramate, leading to the formation of sulfate and sulfamate impurities.[2] It is recommended to perform work-up and purification steps at controlled, lower temperatures. Store the final product in a cool, dry place.
-
Purification: Recrystallization is an effective method for removing these ionic impurities.
-
Issue 3: Formation of Organic Byproducts
-
Question: I am observing several unknown peaks in my HPLC analysis, suggesting the presence of organic impurities. What are the likely side reactions?
-
Answer: Besides degradation products, other organic impurities can form during the synthesis.
-
Over-sulfamoylation: Reaction at multiple sites on the fructopyranose ring can occur if the reaction conditions are not well-controlled.
-
Side reactions of the sulfamoylating agent: The sulfamoylating agent itself can undergo side reactions, leading to byproducts.
-
Impurity 1 (2,3:4,5-bis-O-(1-methylethylidene)-β-d-fructopyranose): This is a common degradation product formed under alkaline conditions.[2]
-
Control Measures: Strict control of reaction stoichiometry, temperature, and reaction time is essential to minimize the formation of these byproducts.
-
Issue 4: Difficulty in Crystallization of this compound
-
Question: I am having trouble crystallizing the final this compound salt. What can I do?
-
Answer: Crystallization can be influenced by solvent choice, temperature, and the presence of impurities.
-
Solvent System: The choice of solvent is critical. A solvent in which the this compound salt has high solubility at elevated temperatures and low solubility at lower temperatures is ideal. Consider using a solvent/anti-solvent system.
-
Seeding: Introducing a small amount of pure this compound crystals (seeding) can initiate crystallization.
-
Cooling Rate: A slow and controlled cooling rate generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to the formation of smaller, less stable crystals.
-
Purity of the Crude Product: High levels of impurities can inhibit crystallization. It may be necessary to perform a preliminary purification of the crude Topiramate before attempting to form and crystallize the potassium salt.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities include:
-
Inorganic Impurities: Sulfate and sulfamate ions, which are primarily degradation products.[2]
-
Organic Impurities:
-
Unreacted starting material: 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose.
-
Impurity A: A semi-volatile compound that can be challenging to quantify by certain methods.[3]
-
Impurity E (Fructose): Can be present as a degradation product.
-
Other process-related impurities arising from side reactions.[4]
-
Q2: What analytical methods are recommended for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing Topiramate and its impurities.[4][5] Due to Topiramate's lack of a strong UV chromophore, alternative detection methods are often employed:
-
Refractive Index (RI) Detection: A common method for detecting non-chromophoric compounds.[5]
-
Charged Aerosol Detection (CAD): Offers good sensitivity for non-volatile and some semi-volatile compounds.[3]
-
Mass Spectrometry (MS): Provides high sensitivity and specificity, and can be used for structural elucidation of unknown impurities.[3][5]
Q3: How can I effectively purify crude Topiramate before forming the potassium salt?
A3: Recrystallization is a common and effective method for purifying crude Topiramate. Several solvent systems have been reported to be effective:
-
Isopropanol (B130326) and n-heptane: This mixture has been shown to yield high-purity Topiramate.
-
Methanol and water: Another effective solvent system for recrystallization.[1]
-
Acetone and water: Can also be used for the purification of crude Topiramate.[6]
Q4: What is the general procedure for preparing this compound from purified Topiramate?
A4: The potassium salt is typically formed by reacting purified Topiramate with a suitable potassium base. A general procedure involves:
-
Dissolving the purified Topiramate in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF).
-
Adding a stoichiometric amount of a potassium base (e.g., potassium hydroxide) dissolved in a suitable solvent.
-
Stirring the mixture to allow for the salt formation.
-
Isolating the this compound salt, often by precipitation or crystallization, followed by filtration and drying.
Q5: Are there any specific safety precautions I should take during the synthesis of this compound?
A5: Yes, standard laboratory safety practices should be followed. Additionally, be aware of the following:
-
Sulfamoylating agents: These reagents can be corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Use flammable organic solvents in a well-ventilated area and away from ignition sources.
-
Bases: Handle strong bases like potassium hydroxide (B78521) with care, as they are corrosive.
Data Presentation
Table 1: Common Impurities in Topiramate Synthesis and their Typical Analytical Detection Method
| Impurity Name/Type | Chemical Name/Nature | Typical Analytical Method |
| Sulfate and Sulfamate | Inorganic Ions | Ion Chromatography, HPLC with Conductivity Detection |
| Impurity A | Process-related organic impurity | TLC, HPLC-MS[3] |
| Impurity B, C, D | Process-related organic impurities | HPLC-CAD, HPLC-MS[3] |
| Impurity E | Fructose | HPLC-RI |
| Unreacted Starting Material | 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose | HPLC-RI |
Experimental Protocols
Protocol 1: Purification of Crude Topiramate by Recrystallization
This protocol describes a general procedure for the purification of crude Topiramate using an isopropanol/n-heptane solvent system.
-
Dissolution: Dissolve the crude Topiramate in a minimal amount of isopropanol at an elevated temperature (e.g., 50-60°C) with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: Slowly add n-heptane to the hot solution with continuous stirring until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified Topiramate crystals under vacuum at a temperature not exceeding 40°C.
Protocol 2: Synthesis of this compound
This protocol outlines a general method for the preparation of this compound from purified Topiramate.[7]
-
Dissolution: In a clean, dry reaction vessel, dissolve the purified Topiramate in anhydrous tetrahydrofuran (THF).
-
Preparation of Base Solution: In a separate vessel, prepare a solution of potassium hydroxide in a suitable solvent (e.g., water or a lower alcohol), ensuring the molar equivalent of the base is appropriate for the amount of Topiramate used.
-
Salt Formation: Slowly add the potassium hydroxide solution to the Topiramate solution with vigorous stirring at a controlled temperature (e.g., room temperature).
-
Precipitation/Crystallization: Continue stirring the mixture. The this compound salt may precipitate out of the solution. If not, the solvent may be partially removed under reduced pressure, or an anti-solvent may be added to induce precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the product with a small amount of a suitable solvent (e.g., THF or another organic solvent in which the salt is sparingly soluble) to remove any unreacted materials.
-
Drying: Dry the final this compound salt under vacuum.
Mandatory Visualization
Caption: Synthetic pathway of this compound highlighting key steps and potential impurity formation points.
Caption: A troubleshooting workflow for identifying and addressing common impurities in this compound synthesis.
References
- 1. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2007108009A1 - A process for purification of topiramate - Google Patents [patents.google.com]
- 7. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
Technical Support Center: Managing Hygroscopicity of Topiramate
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and preventing issues related to the hygroscopicity of Topiramate (B1683207).
Frequently Asked Questions (FAQs)
Q1: My Topiramate active pharmaceutical ingredient (API) is showing signs of physical instability (clumping, caking). What could be the cause?
A1: Topiramate is known to be sensitive to moisture.[1] The physical changes you are observing, such as clumping and caking, are classic signs of hygroscopicity, which is the tendency of a solid substance to absorb moisture from the surrounding environment.[2][3] This moisture uptake can lead to alterations in the physicochemical properties of the API, including its flowability and compaction characteristics, which can pose challenges during manufacturing.[4]
Q2: What are the potential consequences of moisture absorption for Topiramate?
A2: Beyond the physical changes, moisture absorption can have more severe consequences for Topiramate. Exposure to moisture and heat can cause chemical degradation of the Topiramate molecule.[1][5] The degradation products can even catalyze further degradation, creating a cycle of instability.[1] This degradation can ultimately impact the drug's efficacy and safety.
Q3: How can I quantify the hygroscopicity of my Topiramate sample?
A3: Several analytical techniques can be employed to characterize the hygroscopic properties of your Topiramate API. These methods help in determining the critical relative humidity (RH) at which significant moisture uptake occurs.[4] Key methods include:
-
Dynamic Vapor Sorption (DVS): This is a high-precision method that measures moisture adsorption and desorption isotherms under controlled humidity conditions.[4]
-
Thermogravimetric Analysis (TGA) with Humidity Control: TGA can quantify weight loss due to dehydration under varying humidity, revealing moisture content thresholds that affect stability.[4]
-
Karl Fischer Titration: This technique is used to determine the equilibrium moisture content of the API at specific RH conditions.[4]
Troubleshooting Guide
Issue: Degradation of Topiramate in a solid dosage form is observed during stability studies.
Possible Cause: High water content in the formulation and/or inadequate protection from environmental moisture.
Troubleshooting Steps:
-
Quantify Moisture Content: Determine the water content of both the API and the final formulation using methods like Karl Fischer titration.
-
Review Formulation Components: Evaluate the hygroscopicity of the excipients used in the formulation. Highly hygroscopic excipients can attract and hold moisture, creating a microenvironment that promotes Topiramate degradation.
-
Implement Formulation Strategies: Consider reformulating to include protective measures against hygroscopicity.
-
Optimize Packaging: Ensure the use of packaging with a high moisture barrier.
Strategies to Prevent Hygroscopicity of Topiramate
Several formulation strategies can be employed to mitigate the hygroscopicity of Topiramate.[2][3][6][7] The choice of strategy will depend on the specific dosage form and development goals.
Summary of Formulation Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Co-processing with Excipients | Incorporating non-hygroscopic or moisture-scavenging excipients to divert moisture away from the API.[2][3][6] | Selection of compatible excipients is crucial. Can be implemented in simple blends or multi-layered tablets.[1][8] |
| Film Coating | Applying a thin polymer film that acts as a physical barrier to moisture.[2][3][6][7] | The choice of coating polymer is critical for moisture protection. Eudragit films have been shown to be effective.[2] |
| Crystal Engineering (Co-crystallization) | Modifying the crystal structure of the API by forming co-crystals with a stabilizing co-former, which can reduce hygroscopicity.[2][3][6][7] | Requires screening for suitable co-formers and may alter the dissolution properties of the API. |
| Encapsulation | Enveloping the API particles with a protective polymer shell.[2][3][6][7] | Techniques like spray-drying can be used. Less common for pharmaceuticals compared to nutraceuticals.[2][6] |
Experimental Protocols
Protocol 1: Evaluation of a Multi-Layered Tablet Approach
This protocol is based on the concept of physically separating Topiramate from a hygroscopic material that acts as a moisture scavenger.[1]
-
Layer 1 (Topiramate Layer):
-
Blend Topiramate with non-hygroscopic fillers (e.g., microcrystalline cellulose), a binder, and a lubricant.
-
-
Layer 2 (Hygroscopic Matrix Layer):
-
Blend a highly hygroscopic excipient (e.g., a salt of alginate) with a filler and a lubricant.[1]
-
-
Compression:
-
Compress the two layers into a bi-layer tablet using a suitable tablet press.
-
-
Stability Testing:
-
Store the bi-layer tablets under accelerated stability conditions (e.g., 40°C / 75% RH).
-
Monitor for physical changes, moisture content, and Topiramate degradation at specified time points.
-
Protocol 2: Application of a Moisture-Barrier Film Coating
-
Core Tablet Preparation:
-
Prepare core tablets containing Topiramate using a standard manufacturing process like direct compression or granulation.
-
-
Coating Suspension Preparation:
-
Coating Process:
-
Apply the coating suspension to the core tablets in a perforated coating pan until a desired weight gain is achieved.
-
-
Hygroscopicity Testing:
-
Expose both coated and uncoated tablets to a high-humidity environment (e.g., 75% RH) and measure the rate of moisture absorption over time.
-
Visualizations
Caption: Logical relationship between the problem and mitigation strategies.
Caption: General experimental workflow for hygroscopicity mitigation.
References
- 1. MXPA05006203A - Stable topiramate formulations. - Google Patents [patents.google.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
Validation & Comparative
Comparative Analysis of Topiramate and Topiramate Potassium Solubility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the aqueous solubility of Topiramate and its potassium salt, Topiramate potassium. The information presented herein is intended to support research and development activities by providing key physicochemical data, standardized experimental protocols, and a mechanistic overview of Topiramate's action.
Executive Summary
Topiramate, a sulfamate-substituted monosaccharide, is a widely used antiepileptic drug.[1] Its clinical efficacy can be influenced by its physicochemical properties, most notably its aqueous solubility. The formation of a potassium salt of Topiramate is a common strategy to potentially enhance its solubility and dissolution rate. This guide summarizes the available quantitative solubility data for both compounds and provides a detailed experimental protocol for solubility determination.
Data Presentation: Solubility Comparison
| Compound | Solvent | Temperature | Solubility (mg/mL) | pH |
| Topiramate | Water | Room Temperature | 9.8 | 6.3 (saturated solution) |
| Topiramate | PBS | Not Specified | ~ 0.15 | 7.2 |
| This compound | Water | 25 °C | >10 (qualitative) | Not Specified |
Experimental Protocols: Determining Aqueous Solubility
A reliable and reproducible method for determining the thermodynamic solubility of a compound is crucial for accurate physicochemical characterization. The following is a detailed protocol for the Shake-Flask method, a gold-standard technique for solubility measurement.[3][4][5][6][7]
Thermodynamic Solubility Determination via Shake-Flask Method
1. Objective: To determine the equilibrium solubility of a test compound in a specified solvent (e.g., water, phosphate-buffered saline) at a constant temperature.
2. Materials:
- Test compound (Topiramate or this compound)
- Solvent of choice (e.g., deionized water, PBS pH 7.4)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance
- pH meter
3. Procedure:
4. Data Reporting:
- Report the solubility in mg/mL or mol/L.
- Specify the solvent, temperature, and pH at which the measurement was conducted.
- Report the mean and standard deviation of at least three independent measurements.
Mandatory Visualizations
Topiramate's Multifactorial Mechanism of Action
Topiramate exerts its therapeutic effects through a combination of mechanisms, targeting various components of neuronal signaling.[8] This complex interplay ultimately leads to a reduction in neuronal excitability.
Caption: Topiramate's multi-target mechanism of action.
Experimental Workflow for Solubility Determination
The Shake-Flask method follows a structured workflow to ensure accurate and reproducible results.
Caption: Workflow for the Shake-Flask solubility assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 3. enamine.net [enamine.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Head-to-Head Comparison: Topiramate vs. Topiramate Potassium in Efficacy
An Examination of Available Evidence for Researchers and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of Topiramate and its potassium salt, Topiramate potassium. A thorough review of existing scientific literature reveals a significant disparity in available data. Topiramate is a well-established anticonvulsant and migraine prophylactic with a substantial body of clinical evidence supporting its efficacy. In contrast, This compound, a salt form of the parent drug, has no publicly available clinical or preclinical efficacy data from head-to-head comparative studies.
The development of salt forms of a drug, such as this compound, is typically aimed at improving physicochemical properties like solubility, which can enhance formulation options and bioavailability. A patent application suggests that Topiramate salts, including the potassium form, were developed to create more soluble and bioavailable versions of the drug. However, without experimental data, any potential differences in clinical efficacy between Topiramate and this compound remain theoretical.
This guide will proceed by presenting the established efficacy data for Topiramate as the current benchmark. We will detail its mechanism of action, summarize pivotal clinical trial outcomes for its primary indications, and provide representative experimental protocols. This information is intended to serve as a comprehensive reference for researchers and professionals in the field of drug development until data for this compound becomes available.
Physicochemical Properties and Rationale for Salt Formation
Topiramate is a sulfamate-substituted monosaccharide with relatively low aqueous solubility (approximately 9.8 mg/mL). This property can present challenges in formulation, particularly for specific dosage forms. The creation of salt forms, such as this compound (C12H20KNO8S), is a common pharmaceutical strategy to increase aqueous solubility. Enhanced solubility can potentially lead to faster dissolution, improved absorption, and more flexible formulation options, such as immediate-release or liquid formulations.
While the theoretical advantage of a salt form is clear, it is crucial to note that improved solubility does not automatically translate to superior clinical efficacy. The therapeutic activity is still exerted by the Topiramate molecule after dissociation.
Mechanism of Action of Topiramate
The therapeutic effects of Topiramate are attributed to a multifactorial mechanism of action that results in the stabilization of neuronal membranes and modulation of neurotransmitter activity.[1][2][3][4] Its key actions include:
-
Blockade of Voltage-Gated Sodium Channels: Topiramate blocks voltage-dependent sodium channels in a state-dependent manner, which helps to prevent sustained, repetitive firing of neurons.[1][3][5][6]
-
Enhancement of GABAergic Activity: It potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing neurons.[1][3][5]
-
Antagonism of Glutamate (B1630785) Receptors: Topiramate antagonizes the AMPA/kainate subtypes of glutamate receptors, reducing excitatory neurotransmission.[1][3][5]
-
Inhibition of Carbonic Anhydrase: It is a weak inhibitor of carbonic anhydrase isoenzymes, which may contribute to the metabolic acidosis side effect and potentially some of its anticonvulsant activity.[1][7]
The following diagram illustrates the primary signaling pathways involved in Topiramate's mechanism of action.
References
- 1. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 2. How Topamax works: Mechanism of action explained [medicalnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
A Comparative Guide to Validated HPLC Methods for the Quantification of Topiramate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Topiramate (B1683207). We will delve into the experimental details of a specific Reverse-Phase HPLC (RP-HPLC) method and compare its performance with other HPLC techniques and alternative analytical methodologies. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable analytical method for their specific needs, supported by experimental data.
Topiramate is a broad-spectrum antiepileptic drug also used for migraine prophylaxis.[1][2] Accurate and reliable quantification of Topiramate in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. Due to Topiramate's lack of a strong UV-absorbing chromophore, various analytical strategies have been developed.[3][4]
Detailed Experimental Protocol: Validated RP-HPLC Method with UV Detection
This section details a simple, precise, and reproducible RP-HPLC method for the estimation of Topiramate in bulk and pharmaceutical dosage forms.[5]
1. Instrumentation:
-
HPLC System: Younglin (S.K) Gradient System with UV 730 D Detector[5]
-
Column: C18 (4.6 x 250 mm, 5 µm)[5]
-
Injector: 20 µL Rheodyne injector port[5]
-
Data Acquisition: Software for chromatographic data analysis
2. Chemicals and Reagents:
-
Topiramate working standard[5]
-
Methanol (B129727) (HPLC Grade)[5]
-
Distilled water (HPLC Grade)[5]
-
Ortho-phosphoric acid[5]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Methanol and Distilled water in a 90:10 (v/v) ratio. The pH is adjusted to 3 with 0.05% ortho-phosphoric acid.[5]
-
Flow Rate: 1 mL/min[5]
-
Detection Wavelength (λmax): 263 nm[5]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
4. Preparation of Solutions:
-
Mobile Phase Preparation: The mobile phase is prepared by mixing methanol and water in the specified ratio, adjusting the pH, filtering through a 0.45 µm membrane filter, and sonicating for 30 minutes.[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Topiramate and transfer it to a 10 mL volumetric flask. Dissolve in 5 mL of acetonitrile (B52724) with shaking and make up the volume with the mobile phase. The solution is then sonicated for 10 minutes and filtered through a 0.20 µm membrane filter.[5]
-
Calibration Standards: Prepare a series of dilutions from the standard stock solution to achieve concentrations in the range of 10-50 µg/mL.[5]
5. Method Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[5]
-
Linearity: The method demonstrated linearity in the concentration range of 10-50 µg/mL with a correlation coefficient (r²) of 0.999.[5]
-
Retention Time: The retention time for Topiramate was found to be 4.35 minutes.[5]
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) are determined using the standard deviation of the response and the slope of the calibration curve.[5]
Comparison of Validated HPLC Methods for Topiramate Quantification
The choice of an HPLC method for Topiramate analysis is heavily influenced by the required sensitivity, sample matrix, and available instrumentation. The following table compares different HPLC detection methods.
| Parameter | HPLC with UV Detection | HPLC with Refractive Index (RI) Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the absorbance of UV light by the analyte. Often requires pre-column derivatization for Topiramate to introduce a chromophore.[6][7] | Measures the change in the refractive index of the mobile phase caused by the analyte.[3][8] | Separates the analyte by HPLC and detects it based on its mass-to-charge ratio, providing high selectivity and sensitivity.[9][10] |
| Derivatization | Often required (e.g., with FMOC-Cl or NBD-Cl) to enhance sensitivity.[6][7] Some methods exist without derivatization.[5] | Not required.[3][8] | Not required.[9][10] |
| Sensitivity | Moderate to high (ng/mL to µg/mL range), depending on the derivatizing agent.[5][6] | Low sensitivity, typically in the µg/mL range.[7][11] | Very high sensitivity (pg/mL to ng/mL range).[9][10] |
| Linearity Range | Typically narrow, e.g., 10-50 µg/mL without derivatization[5] or 40 ng/mL to 40 µg/mL with derivatization.[6] | Dependent on concentration, generally suitable for bulk drug analysis. | Wide linear range, e.g., 10-2000 ng/mL.[9] |
| Compatibility | Compatible with gradient elution. | Not compatible with gradient elution.[4] | Compatible with gradient elution.[10][12] |
| Advantages | Widely available instrumentation, relatively low cost, simple for underivatized methods.[5] | Universal detector for non-chromophoric compounds, official in the US Pharmacopeia.[3] | High sensitivity and selectivity, suitable for complex matrices like plasma, can quantify metabolites simultaneously.[10][13] |
| Disadvantages | Derivatization can be time-consuming and introduce variability.[14] Low sensitivity without derivatization.[3] | Low sensitivity, not suitable for trace analysis, sensitive to temperature and flow rate fluctuations.[4][7] | High instrument cost, requires specialized expertise.[15] |
| Typical Application | Quality control of bulk drug and pharmaceutical formulations, in-vitro dissolution studies.[5][7] | Assay of Topiramate in bulk drug and pharmaceutical formulations as per USP.[3] | Bioanalysis (pharmacokinetic and bioequivalence studies), therapeutic drug monitoring, impurity profiling.[9][10][16] |
Alternative Analytical Methods for Topiramate Quantification
Besides HPLC, other analytical techniques have been employed for the quantification of Topiramate.
| Method | Principle | Sample Preparation | Validation Highlights | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile derivatives of the analyte in the gas phase and detects them by mass spectrometry.[3] | Requires derivatization to make Topiramate volatile. Sample extraction from the matrix is necessary. | Can provide high sensitivity and selectivity. | High resolving power and sensitive detection. | Requires derivatization, which can be complex and time-consuming.[15] Not suitable for thermally labile compounds. |
| Capillary Electrophoresis (CE) | Separates analytes based on their electrophoretic mobility in a capillary tube. Detection is often by indirect UV absorbance due to Topiramate's lack of a chromophore.[3][14] | Minimal sample preparation, direct injection of diluted samples may be possible. | Can be a faster alternative to HPLC.[15] | Requires very small sample volumes, low solvent consumption.[14] | Can have lower sensitivity and precision compared to HPLC-based methods.[14] |
Experimental Workflow for Validated HPLC Method
The following diagram illustrates a typical workflow for the validated HPLC quantification of Topiramate.
Caption: General workflow for a validated HPLC method for Topiramate quantification.
References
- 1. Topiramate - Wikipedia [en.wikipedia.org]
- 2. Topiramate | 97240-79-4 [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. High performance liquid chromatographic determination of topiramate in human serum using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. The USP Method for Topiramate Assay using UPLC and Refractive Index Detection | Waters [waters.com]
- 9. Determination of topiramate in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel LC-MS/MS method for the simultaneous quantification of topiramate and its main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vc-research.kums.ac.ir [vc-research.kums.ac.ir]
- 12. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Comparative Guide to Analytical Methods for Topiramate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Topiramate (B1683207) and its salts. It offers an objective comparison of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research, quality control, and drug development needs.
Introduction to Topiramate Analysis
Topiramate is a sulfamate-substituted monosaccharide used as an anticonvulsant and for migraine prophylaxis.[1] A significant challenge in its analysis is the lack of a strong UV-absorbing chromophore, which complicates detection by conventional HPLC-UV methods.[1] Consequently, a variety of analytical techniques have been developed, each with distinct advantages and limitations. These include advanced chromatographic methods, spectroscopic techniques, and official pharmacopeial methods.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for Topiramate analysis, often coupled with various detectors to overcome its poor UV absorbance.
HPLC with UV Detection (Post-Derivatization)
To enable sensitive UV detection, Topiramate can be chemically modified before chromatographic separation. This pre-column derivatization involves reacting Topiramate with a UV-absorbing agent.
Experimental Protocol:
-
Derivatizing Agent : 9-fluorenylmethyl chloroformate (FMOC-Cl) is commonly used, reacting with the primary amine group of Topiramate.[2][3]
-
Sample Preparation : The drug is extracted from the matrix (e.g., serum) by liquid-liquid extraction and then derivatized with FMOC-Cl.[2]
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of phosphate (B84403) buffer (0.05M, pH 2.3) and methanol (B129727) (28:72, v/v).[2]
-
Flow Rate : 2.5 mL/min.[2]
HPLC with Refractive Index (RI) Detection
The United States Pharmacopeia (USP) outlines several HPLC methods for Topiramate that utilize a Refractive Index (RI) detector.[1][4] This detector is universal for non-volatile compounds but can be sensitive to temperature and mobile phase composition changes.
Experimental Protocol (based on USP monograph):
-
Chromatographic Conditions :
-
Column : L1 packing (C18) or L15 packing (Phenyl), e.g., 4.6-mm × 25-cm.[4][5]
-
Mobile Phase : A mixture of acetonitrile (B52724) and water (1:1) or water and methanol (68:32).[4][5]
-
Detector : Refractive Index Detector, with both column and detector temperatures maintained at a constant value (e.g., 35°C or 55°C).[4][5]
-
HPLC with Charged Aerosol Detection (CAD)
Charged Aerosol Detection (CAD) is a powerful technique for analytes lacking a chromophore. The response is independent of the analyte's optical properties, providing near-universal detection for non-volatile and semi-volatile compounds.
Experimental Protocol:
-
Chromatographic Conditions :
-
Column : Acclaim Trinity P1 (mixed-mode) or C18 Acclaim 120.[6]
-
Mobile Phase : Varies depending on the column, for instance, 80% ammonium (B1175870) acetate (B1210297) buffer (20 mM, pH 4.0) and 20% methanol for the mixed-mode column.[6]
-
Flow Rate : 0.5 - 0.6 mL/min.[6]
-
Detector : Charged Aerosol Detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical applications, such as pharmacokinetic studies.[7][8]
Experimental Protocol:
-
Sample Preparation : Can involve solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[7][9]
-
Chromatographic Conditions :
-
Mass Spectrometry :
Spectroscopic Methods
Spectroscopic techniques offer alternative approaches that can be simpler and faster than chromatographic methods.
UV-Visible Spectrophotometry
Direct UV-Vis spectrophotometry for Topiramate is challenging due to its weak absorption. However, methods involving a chemical reaction to produce a colored product have been developed.
Experimental Protocol (with Ninhydrin):
-
Reaction : The primary amino group of Topiramate reacts with Ninhydrin in the presence of pyridine (B92270) to form a colored product.[10]
-
Sample Preparation : An aliquot of the sample solution is mixed with a 10% pyridine solution and a 2% Ninhydrin solution and heated.[10]
-
Measurement : The absorbance of the resulting solution is measured at 568 nm.[10]
Another direct UV method has also been reported at 235 nm using methanol as a solvent.[11]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for direct quantification without the need for an identical analyte reference standard. It is known for its simplicity and rapid analysis time.
Experimental Protocol:
-
Solvent : Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[12]
-
Internal Standard : 3,5-dimethylpyrazole (B48361) (DMP) is used for quantification.[12]
-
Quantification : The singlet peak of a methyl proton of Topiramate (at δ1.47 ppm) is used for quantification against the singlet peak of the internal standard (at δ5.74 ppm).[12]
Performance Comparison
The following tables summarize the validation parameters for the different analytical methods discussed.
Table 1: HPLC Methods - Performance Data
| Parameter | HPLC-UV (with Derivatization) | HPLC-RI (USP) | HPLC-CAD | LC-MS/MS |
| Linearity (Range) | 40 ng/mL - 40 µg/mL[2] | Method dependent | Not specified | 10.4 - 2045.0 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.99[2] | Not specified | > 0.99 | > 0.99[9] |
| LOD | Not specified | Not specified | 2.97 µg/mL | Not specified |
| LOQ | 40 ng/mL[2] | Not specified | Not specified | 10.4 ng/mL[9] |
| Accuracy (% Recovery) | Not specified | Meets USP criteria[13] | Excellent performance reported | 93.45 - 108.68%[7] |
| Precision (% RSD) | Not specified | Meets USP criteria[13] | Excellent performance reported | < 6.24%[7] |
Table 2: Spectroscopic and Other Methods - Performance Data
| Parameter | UV-Vis (Ninhydrin) | UV-Vis (Direct) | qNMR |
| Linearity (Range) | 50 - 300 µg/mL[10] | 1 - 5 µg/mL[11] | 0.05 - 0.85 mg/mL[12] |
| Correlation Coefficient (r²) | Not specified | 0.999[11] | 0.9992[12] |
| LOD | Not specified | 0.015 µg/mL[11] | 0.04 mg/mL[12] |
| LOQ | Not specified | 0.028 µg/mL[11] | 0.16 mg/mL[12] |
| Accuracy (% Recovery) | 98 - 102%[10] | 100.40 - 100.60%[11] | RSD ≤ 2.0%[12] |
| Precision (% RSD) | Not specified | Low coefficient of variation reported[11] | RSD ≤ 2.0%[12] |
Method Selection Workflow & Signaling Pathways
The selection of an appropriate analytical method depends on several factors including the sample matrix, required sensitivity, available equipment, and the purpose of the analysis (e.g., routine quality control vs. bioequivalence study).
Caption: Logical workflow for selecting an appropriate analytical method for Topiramate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High performance liquid chromatographic determination of topiramate in human serum using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. uspbpep.com [uspbpep.com]
- 5. Topiramate [drugfuture.com]
- 6. scribd.com [scribd.com]
- 7. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical LC-MS/MS method validation for plasma determination of topiramate in healthy Indian volunteers. | Sigma-Aldrich [sigmaaldrich.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Quantitative determination and validation of topiramate and its tablet formulation by 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to the Stability of Topiramate Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Topiramate (B1683207) under various stress conditions, drawing upon findings from forced degradation studies. While the prompt requested a comparison of different Topiramate salts, publicly available literature primarily focuses on the stability of the Topiramate active pharmaceutical ingredient (API) itself, with limited to no information on the comparative stability of different salt forms. This document summarizes the degradation behavior of Topiramate and outlines the experimental protocols for its stability assessment.
Data Presentation: Comparative Stability of Topiramate
The following table summarizes the degradation of Topiramate under different stress conditions as reported in various studies.
| Stress Condition | Temperature | Duration | Major Degradation Products | Analytical Method | Reference |
| Acidic Hydrolysis | 40°C | 3 hours | Impurity 2 | HPLC | [1] |
| Alkaline Hydrolysis | 40°C | 3 hours | Impurity 1 (Topiramate-Related Compound A) | HPLC | [1] |
| Neutral Hydrolysis (Water) | 60°C | 3 hours | Impurity 2 | HPLC | [1] |
| **Oxidative (H₂O₂) ** | 25°C | 15 hours | Impurity 2 | HPLC | [1] |
| Thermal (Solid State) | 80°C | 4 weeks | Sulfate, Sulfamate | HPLC | [2] |
| Thermal (Solid State) | 90°C | 3 days | Significant decomposition (>95%) | HPLC | [3][4] |
| Photostability | ICH Q1B guidelines | - | No significant degradation | HPLC |
Note: Topiramate is reported to be more stable under acidic conditions compared to alkaline conditions[4]. In the solid state, it is stable at ambient temperatures but degrades at elevated temperatures and humidity[4].
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods. The following are generalized protocols based on published literature for inducing the degradation of Topiramate.
1. Preparation of Stock Solution: A stock solution of Topiramate is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a known concentration[2].
2. Stress Conditions:
-
Acidic Hydrolysis: The stock solution is mixed with 0.1 M hydrochloric acid (HCl) and heated at 40°C for 3 hours. The solution is then cooled and neutralized with 0.1 M sodium hydroxide (B78521) (NaOH)[2].
-
Alkaline Hydrolysis: The stock solution is mixed with 0.1 M NaOH and heated at 40°C for 3 hours. The solution is then cooled and neutralized with 0.1 M HCl[2].
-
Oxidative Degradation: The stock solution is treated with a 3% hydrogen peroxide (H₂O₂) solution at room temperature for 15 hours[5][1].
-
Thermal Degradation (Solid State): The solid Topiramate drug substance is kept in an oven at 80°C for 4 weeks. Samples are withdrawn periodically for analysis[5][2].
-
Photostability Testing: The photostability of Topiramate is evaluated according to the International Council for Harmonisation (ICH) Q1B guidelines[5].
3. Sample Analysis: All stressed samples, along with an unstressed control sample, are analyzed using a suitable stability-indicating High-Performance Liquid Chromatography (HPLC) method. Due to Topiramate's lack of a strong UV chromophore, analysis often requires derivatization or the use of alternative detection methods such as Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS)[5][2][6][7].
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for conducting comparative stability testing of Topiramate under forced degradation conditions.
Caption: Workflow for forced degradation and stability analysis of Topiramate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Bioequivalence of Topiramate Formulations
An objective analysis of the pharmacokinetic profiles of different oral formulations of Topiramate (B1683207), supported by experimental data.
This guide provides a detailed comparison of the in vivo bioequivalence between a generic Topiramate formulation and the reference product, Topamax®. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacokinetic parameters and the methodologies used to establish bioequivalence.
While the initial topic of interest included a potassium salt of Topiramate, a thorough review of published scientific literature and drug databases did not yield evidence of a developed or commercially available "Topiramate potassium" salt for oral administration. Therefore, this guide focuses on the bioequivalence of existing, approved Topiramate formulations.
Pharmacokinetic Data Summary
The bioequivalence of two Topiramate formulations is determined by comparing their key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following tables summarize the quantitative data from a representative in vivo bioequivalence study comparing a 50 mg generic Topiramate tablet (Test) to the 50 mg Topamax® tablet (Reference) in healthy volunteers under fasting conditions.[1][2]
Table 1: Mean Pharmacokinetic Parameters of Generic vs. Reference Topiramate (50 mg)
| Parameter | Test Formulation (Generic) (Mean ± SD) | Reference Formulation (Topamax®) (Mean ± SD) |
| Cmax (ng/mL) | 849 ± 247 | 946 ± 308 |
| AUC0-t (ng·h/mL) | 34,300 ± 8,100 | 35,900 ± 7,800 |
| Tmax (h) | Not explicitly stated | Not explicitly stated |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; SD: Standard Deviation.
Table 2: Bioequivalence Analysis of Generic vs. Reference Topiramate
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval | FDA Bioequivalence Range |
| Cmax | 90.1 | 82.5 - 98.4 | 80.00% - 125.00% |
| AUC0-t | 95.6 | 91.5 - 99.8 | 80.00% - 125.00% |
| AUC0-inf | 94.0 | 89.9 - 98.3 | 80.00% - 125.00% |
AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.
The data indicates that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf for the generic Topiramate formulation fall within the FDA's accepted bioequivalence range of 80.00% to 125.00%.[3][4][5]
Experimental Protocols
The following is a detailed methodology for a typical in vivo bioequivalence study of Topiramate, based on established protocols.[1][2][3][4]
Study Design: A randomized, single-dose, open-label, two-way crossover study is a common design.[1][2][3][4] This design involves administering both the test and reference formulations to the same group of healthy volunteers, with a washout period between each administration to ensure the complete elimination of the drug from the body.[1][2] Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[3][4]
Subject Population: Healthy adult volunteers, typically between the ages of 18 and 55, are recruited for these studies.[6] Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.[6]
Drug Administration and Dosing: A single oral dose of the test or reference Topiramate formulation (e.g., 100 mg tablet) is administered to the subjects.[3][4]
Blood Sampling: Blood samples are collected from each subject at predetermined time points before and after drug administration. A typical sampling schedule might include samples taken at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.[6]
Pharmacokinetic Analysis: The plasma concentrations of Topiramate are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3][4] From the plasma concentration-time data, the key pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated using non-compartmental methods.[1][2][3][4]
Statistical Analysis: Statistical analysis is performed to compare the pharmacokinetic parameters of the test and reference formulations. The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC are calculated to determine if they fall within the regulatory bioequivalence limits.[3][4]
Visualizations
The following diagrams illustrate the experimental workflow of a typical bioequivalence study and the logical relationship for determining bioequivalence.
Experimental workflow of a crossover bioequivalence study.
Logical framework for determining bioequivalence.
References
- 1. Topiramate: An in Vitro and in Vivo Comparison between the Pharmacokinetic Properties of a Generic (Sincronil) and the Reference (Topamax) Formulation [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Pharmacokinetics and bioequivalence evaluation of two oral formulations of topiramate tablets in healthy Chinese male volunteers under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] BIOEQUIVALENCE STUDY OF TOPIRAMATE | Semantic Scholar [semanticscholar.org]
- 6. trial.medpath.com [trial.medpath.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Topiramate and its Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the established antiepileptic drug, Topiramate (B1683207), and its potential potassium salt formulation. While extensive data exists for Topiramate, direct comparative pharmacokinetic studies on its potassium salt are not currently available in the public domain. This document, therefore, presents the well-documented pharmacokinetic parameters of Topiramate and explores the potential implications of salt formation on these properties, drawing upon established principles of drug absorption and bioavailability.
**Executive Summary
Topiramate is a widely used medication for the treatment of epilepsy and migraine prophylaxis.[1] Its pharmacokinetic profile is characterized by rapid absorption, good bioavailability, and linear pharmacokinetics.[1][2] The formation of a potassium salt of Topiramate is hypothesized to increase its aqueous solubility, which could potentially lead to faster dissolution and absorption, although this remains to be confirmed by in vivo studies. This guide summarizes the known pharmacokinetics of Topiramate and provides a framework for the experimental evaluation of its potassium salt.
Pharmacokinetic Profiles: A Comparative Overview
The following table summarizes the key pharmacokinetic parameters of Topiramate based on extensive clinical data. The corresponding values for Topiramate potassium salt are yet to be determined experimentally.
Table 1: Pharmacokinetic Parameters of Topiramate
| Parameter | Topiramate | This compound Salt |
| Bioavailability (F) | >80%[3] | Not Determined |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[4] | Not Determined |
| Plasma Protein Binding | 15-41%[4] | Not Determined |
| Volume of Distribution (Vd) | 0.6-0.8 L/kg[2][5] | Not Determined |
| Metabolism | Not extensively metabolized; ~20% in monotherapy.[2] | Not Determined |
| Primary Route of Elimination | Renal (primarily as unchanged drug)[2] | Not Determined |
| Elimination Half-life (t½) | ~21 hours[4][5] | Not Determined |
| Effect of Food on Bioavailability | No significant effect[4][5] | Not Determined |
Discussion on the Potential Pharmacokinetics of this compound Salt:
The primary rationale for developing a salt form of a drug is often to improve its physicochemical properties, most notably its solubility. Topiramate has a reported aqueous solubility of 9.8 mg/mL.[4] While this is considered reasonably soluble, enhancing solubility through salt formation, such as with a potassium salt, could offer several potential pharmacokinetic advantages. A patent for Topiramate salts suggests that they may have significantly greater aqueous solubility.[6]
A higher aqueous solubility would be expected to lead to a faster rate of dissolution in the gastrointestinal tract. This, in turn, could result in a more rapid absorption and a shorter Tmax compared to the parent drug. However, the extent to which this would alter the overall bioavailability (F) would need to be determined through clinical studies. Given that Topiramate already has high bioavailability, any increase may be marginal. The distribution, metabolism, and elimination pathways are unlikely to be significantly altered by the salt form, as these processes are governed by the properties of the active Topiramate molecule after it has been absorbed into the systemic circulation.
Experimental Protocols for Pharmacokinetic Assessment
To definitively compare the pharmacokinetic profiles of Topiramate and its potassium salt, a well-designed clinical trial is necessary. The following outlines a typical experimental protocol for a single-dose, crossover bioavailability study.
Study Design
A randomized, single-dose, open-label, two-period, two-sequence crossover study in healthy adult volunteers is a standard design for comparing the bioavailability of two formulations.[7][8][9][10]
-
Subjects: A cohort of healthy adult volunteers (typically 18-55 years old) who have provided informed consent.
-
Treatment Arms:
-
Test Product: this compound Salt (e.g., 100 mg oral dose)
-
Reference Product: Topiramate (e.g., 100 mg oral dose)
-
-
Washout Period: A sufficient washout period (e.g., 21 days) between the two treatment periods to ensure complete elimination of the drug from the body.[7][8]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).[11]
Bioanalytical Method: LC-MS/MS
The concentration of Topiramate in plasma samples is typically determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[11][12][13]
-
Sample Preparation:
-
Plasma samples are thawed and an internal standard (e.g., a stable isotope-labeled version of Topiramate) is added.[12]
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).[11]
-
Alternatively, solid-phase extraction (SPE) can be used for sample clean-up.[12][13]
-
The supernatant is then separated and prepared for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Pharmacokinetic Analysis
The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the following key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
Statistical analysis, typically involving an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC values to assess the bioequivalence between the two formulations.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study, from subject participation to data analysis.
Caption: Workflow of a typical crossover pharmacokinetic study.
Conclusion
Topiramate possesses a favorable pharmacokinetic profile that has contributed to its clinical success. The development of a potassium salt of Topiramate presents an opportunity to potentially enhance its dissolution and absorption characteristics. However, without direct comparative in vivo studies, any potential advantages remain theoretical. The experimental framework outlined in this guide provides a clear path for the rigorous scientific evaluation of this compound salt, which is essential to fully understand its pharmacokinetic profile and potential clinical utility. Future research in this area will be critical for drug development professionals seeking to optimize Topiramate therapy.
References
- 1. Topiramate: a review of preclinical, pharmacokinetic, and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TOPIRAMATE [dailymed.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 7. Topiramate: An in Vitro and in Vivo Comparison between the Pharmacokinetic Properties of a Generic (Sincronil) and the Reference (Topamax) Formulation [scirp.org]
- 8. scirp.org [scirp.org]
- 9. Relative bioavailability study with two oral formulations of topiramate using a validated UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers [pubmed.ncbi.nlm.nih.gov]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. Determination of topiramate in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Topiramate Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of certified reference materials (CRMs) for Topiramate (B1683207), focusing on their validation and application in pharmaceutical analysis. While the specific entity "Topiramate potassium" is not found as a commercially available certified reference material in the provided search results, this document will focus on the widely accepted Topiramate CRMs. We will explore the analytical methodologies and supporting data crucial for the selection and utilization of these standards in a research and quality control setting.
Overview of Available Topiramate Certified Reference Materials
The primary sources for Topiramate CRMs are the pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). Additionally, several commercial suppliers offer Topiramate reference standards, often traceable to these pharmacopoeial standards. These standards are essential for ensuring the accuracy and consistency of analytical results in drug development and manufacturing.
Table 1: Comparison of Topiramate Certified Reference Materials
| Feature | USP Topiramate RS | EP Topiramate CRS | Commercial Secondary Standards |
| Primary Use | Quality tests and assays as specified in USP compendia. | Laboratory tests prescribed in the European Pharmacopoeia. | Calibration, pharma release testing, method development. |
| Traceability | Primary Standard. | Primary Standard. | Often traceable to USP or EP standards. |
| Format | Neat (pure substance). | Neat (pure substance). | Neat or in solution (e.g., 1.0 mg/mL in Methanol).[1] |
| Key Impurities | Topiramate Related Compound A is a key impurity for which a separate RS is available.[2][3] | Impurities A, B, C, D, and E (Fructose) are specified.[4] | A range of impurity standards are available for purchase.[2] |
| Certification | Certified in accordance with USP standards. | Certified in accordance with EP standards. | Often produced and certified under ISO 17034 and ISO/IEC 17025. |
Analytical Methodologies for Validation and Use
The validation of a Topiramate CRM and its use in analytical procedures involves a variety of techniques. Due to Topiramate's lack of a strong UV chromophore, alternative detection methods are often employed.[5][6]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a commonly used method for the analysis of Topiramate.
Experimental Protocol: RP-HPLC with Refractive Index (RI) Detection
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column compartment, and a refractive index detector.[5]
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is frequently used.[2]
-
Mobile Phase: A mixture of methanol (B129727) and water is a common mobile phase.[5][7] For example, a ratio of 90:10 (v/v) Methanol:Water, with the pH adjusted to 3 with phosphoric acid, has been reported.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C or 50°C.[3][6]
-
Injection Volume: 10-20 µL.[2]
-
Standard Solution Preparation: A stock solution of the Topiramate reference standard is prepared in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of about 1 mg/mL. Working standards are then prepared by diluting the stock solution.[2]
-
Sample Preparation: For bulk drug, a solution of similar concentration to the standard is prepared. For tablets, a number of tablets are weighed, crushed, and dissolved in the mobile phase to achieve a target concentration.[5]
Table 2: Typical HPLC Method Parameters for Topiramate Analysis
| Parameter | Condition 1 (RI Detection) | Condition 2 (CAD Detection) |
| Column | C18 (150 mm x 4.6 mm, 5 µm)[2] | Acclaim Trinity P1 (150 mm x 3.0 mm, 2.7 µm)[6] |
| Mobile Phase | Methanol:Water (e.g., 90:10 v/v), pH adjusted[7] | 80% Ammonium acetate (B1210297) buffer (20 mM, pH 4.0) and 20% Methanol[6] |
| Flow Rate | 1.0 mL/min[2][7] | 0.5 mL/min[6] |
| Detector | Refractive Index (RI)[5] | Charged Aerosol Detector (CAD)[6] |
| Column Temp. | 35°C[3] | 35°C[6] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of Topiramate and its metabolites, especially in biological matrices.[8]
Experimental Protocol: LC-MS/MS for Topiramate Quantification
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (MS/MS).[9]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used for plasma samples.[8]
-
Chromatographic Separation: A C18 column is often used with a gradient elution of water and methanol or acetonitrile.[8]
-
Internal Standard: A stable isotope-labeled Topiramate (e.g., Topiramate-d12) is often considered the "gold standard" for an internal standard to ensure accuracy and precision.[9]
-
Detection: Selected Reaction Monitoring (SRM) in negative ion mode is typically used for quantification.[9] For example, the transition for Topiramate could be m/z 338.2 > 78.2.[9]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require an identical reference standard for calibration. It has been successfully applied to the determination of Topiramate.[5]
Experimental Protocol: ¹H-qNMR for Topiramate Assay
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent.[5]
-
Internal Standard: An internal standard with a known purity, such as dimethyl terephthalate (B1205515) (DMP), is used.[5]
-
Sample Preparation: Accurately weighed amounts of the Topiramate sample and the internal standard are dissolved in the deuterated solvent.[5]
-
Data Acquisition: ¹H-NMR spectra are recorded with appropriate parameters to ensure accurate integration of signals.
-
Quantification: The concentration of Topiramate is determined by comparing the integral of a specific Topiramate proton signal to the integral of a known proton signal from the internal standard.
Visualization of Workflows and Pathways
General Workflow for CRM Validation
The following diagram illustrates a typical workflow for the validation of a Topiramate Certified Reference Material.
Topiramate Degradation Pathway
Understanding the degradation pathway of Topiramate is crucial for stability-indicating methods. The following diagram shows a simplified degradation pathway.
Conclusion
The validation of a Topiramate Certified Reference Material relies on a combination of robust analytical techniques. While "this compound" does not appear to be a standard CRM, a thorough understanding and comparison of the available Topiramate reference standards from pharmacopoeias and commercial suppliers is essential for accurate and reliable pharmaceutical analysis. The choice of analytical method will depend on the specific application, with HPLC with RI or CAD detection being suitable for routine quality control, and LC-MS and qNMR providing higher sensitivity and absolute quantification capabilities, respectively. Researchers and drug development professionals should always refer to the Certificate of Analysis for specific lot data and validation information.
References
- 1. Topiramate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. benchchem.com [benchchem.com]
- 3. uspnf.com [uspnf.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative determination and validation of topiramate and its tablet formulation by 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic comparison of Topiramate and Topiramate potassium
In the realm of pharmaceutical analysis, a thorough understanding of a drug substance and its salt forms is paramount for quality control, formulation development, and regulatory compliance. This guide provides a detailed spectroscopic comparison of Topiramate (B1683207), a widely used anticonvulsant and migraine prophylactic, and its potassium salt. While extensive experimental data is available for Topiramate, the data for Topiramate potassium is largely predictive, based on the chemical transformation of the sulfamate (B1201201) group into its corresponding potassium salt. This comparison focuses on the expected and observed differences in their spectroscopic fingerprints using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Executive Summary of Spectroscopic Data
The primary spectroscopic differentiation between Topiramate and its potassium salt arises from the deprotonation of the sulfamate group (-SO₂NH₂) to form the sulfamate anion (-SO₂NH⁻K⁺). This change is most evident in the vibrational modes observed in FT-IR spectroscopy and the chemical shifts of nearby protons and carbons in NMR spectroscopy. In mass spectrometry, the potassium salt will exhibit a different mass-to-charge ratio corresponding to the potassiated molecule.
| Spectroscopic Technique | Topiramate | This compound (Predicted) | Key Differentiator |
| FT-IR (cm⁻¹) | Prominent N-H stretching bands (~3300-3400 cm⁻¹), S=O stretching (~1340 cm⁻¹ and ~1150 cm⁻¹). | Absence or significant shift of N-H stretching bands. Potential shifts in S=O stretching frequencies due to salt formation. | Deprotonation of the sulfamate NH₂ group. |
| ¹H NMR (ppm) | Characteristic signals for the fructopyranose ring protons and methyl groups. A broad singlet for the -NH₂ protons. | Similar signals for the fructopyranose ring and methyl groups. Absence of the -NH₂ proton signal. Potential slight shifts in adjacent proton signals. | Loss of the acidic protons from the sulfamate group. |
| ¹³C NMR (ppm) | Distinct carbon signals for the fructopyranose skeleton and isopropylidene groups. | Largely similar carbon spectrum to Topiramate. Minor shifts may be observed for carbons close to the sulfamate group. | Minimal change in the carbon skeleton. |
| Mass Spectrometry (m/z) | [M+H]⁺ at ~340.1, [M+Na]⁺ at ~362.1. | Expected [M-H+2K]⁺ or other potassium adducts. The molecular ion of the anionic part would be at m/z 338.1. | Presence of potassium leading to different ionic species. |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for the characterization of Topiramate and its potassium salt.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups and compare the vibrational spectra of Topiramate and this compound.
Methodology:
-
Sample Preparation: Samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[1] An appropriate number of scans (e.g., 32) are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed and compared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and compare the magnetic environments of the nuclei in Topiramate and this compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[2]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used, and the chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to assign the structure and identify differences between the two compounds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation patterns of Topiramate and this compound.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used. The mass spectrometer can be coupled with a liquid chromatography system (LC-MS) for separation prior to analysis.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are often observed. In negative ion mode, the deprotonated molecule [M-H]⁻ can be detected.
-
Data Analysis: The mass-to-charge ratios (m/z) of the observed ions are analyzed to confirm the molecular weight and identify characteristic fragments.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound like Topiramate.
Caption: Experimental workflow for the spectroscopic comparison of Topiramate and its potassium salt.
Signaling Pathway of Topiramate
Topiramate's mechanism of action is multifaceted, involving several neural signaling pathways. A simplified representation of its key targets is provided below. The formation of the potassium salt is not expected to alter these fundamental mechanisms of the active Topiramate molecule.
Caption: Simplified signaling pathways affected by Topiramate.
References
A Comparative Thermal Analysis: Differential Scanning Calorimetry of Topiramate and Topiramate Potassium
A detailed examination of the thermal properties of the anticonvulsant drug Topiramate and its potassium salt derivative using Differential Scanning Calorimetry (DSC) reveals key differences in their solid-state characteristics. This guide provides a comparative analysis based on available experimental data, outlines the methodologies for such studies, and visualizes the experimental workflow and key thermal events.
Introduction
Topiramate is a sulfamate-substituted monosaccharide used in the treatment of epilepsy and the prevention of migraines.[1] The formation of pharmaceutical salts is a common strategy to modify the physicochemical properties of a drug, such as solubility, stability, and bioavailability. The potassium salt of Topiramate has been synthesized to potentially offer advantages over the parent drug.[2] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials, including melting point, enthalpy of fusion, and decomposition profiles.[3] This guide compares the DSC profiles of Topiramate and its potassium salt, providing valuable insights for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the available quantitative DSC data for Topiramate. At present, specific quantitative DSC data for Topiramate potassium is not publicly available in the reviewed literature. A patent describing the synthesis of this compound mentions that a DSC analysis was performed, but the specific data from this analysis is not disclosed.[2]
| Parameter | Topiramate | This compound |
| Melting Point (°C) | 125-126[1][4][5] | Data not available |
| Enthalpy of Fusion (ΔHfus) | Data not available | Data not available |
| Decomposition | Two-step exothermic process[1] | Data not available |
Experimental Protocols
A typical experimental protocol for the Differential Scanning Calorimetry (DSC) analysis of a pharmaceutical compound like Topiramate or its potassium salt is as follows:
1. Sample Preparation:
-
A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed to prevent any loss of volatile substances during heating.
2. Instrumentation:
-
A calibrated Differential Scanning Calorimeter is used for the analysis.
-
An empty, hermetically sealed aluminum pan is used as a reference.
3. DSC Analysis Conditions:
-
Purge Gas: High-purity nitrogen is used as a purge gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
Temperature Program: The sample is typically heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., 25 °C to 300 °C).
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature and recorded by the instrument's software.
4. Data Analysis:
-
The resulting DSC thermogram (a plot of heat flow versus temperature) is analyzed to determine key thermal events.
-
The melting point is determined as the onset or peak temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
-
Any exothermic or endothermic events related to decomposition or other phase transitions are also identified and characterized.
Mandatory Visualizations
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.
Caption: Comparison of key thermal properties of Topiramate and this compound.
Discussion of Results
Topiramate: The DSC analysis of Topiramate consistently shows a sharp endothermic peak corresponding to its melting point in the range of 125-126 °C.[1][4][5] This sharp peak is indicative of a crystalline material with a high degree of purity. Following the melting, Topiramate undergoes a two-step exothermic decomposition process, suggesting thermal instability at temperatures above its melting point.[1]
This compound: The synthesis of this compound is described in U.S. Patent 7,351,695 B2, which involves the reaction of Topiramate with a potassium base.[2] The patent document indicates that a DSC analysis was conducted on the resulting this compound salt and refers to a figure illustrating this analysis. However, the specific melting point, enthalpy of fusion, and decomposition characteristics are not detailed in the publicly accessible text of the patent. Therefore, a direct quantitative comparison of the thermal properties of this compound with the parent Topiramate molecule is not possible based on the currently available literature.
The formation of a salt, such as the potassium salt of Topiramate, would be expected to significantly alter the thermal properties of the molecule. Generally, the melting point of a salt can be either higher or lower than the free form, depending on the crystal lattice energy and other molecular interactions. The decomposition profile of the salt is also likely to differ from that of the parent drug.
Conclusion
References
- 1. scielo.br [scielo.br]
- 2. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]
- 3. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Topiramate [drugfuture.com]
- 5. Topiramate | 97240-79-4 [chemicalbook.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Topiramate Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of chemical compounds like Topiramate is a critical component of this responsibility. Adherence to established protocols for waste management minimizes risks to both personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of Topiramate in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for Topiramate. As a standard practice, appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat, must be worn at all times when handling the compound.[1] All handling of solid Topiramate should occur in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.[1]
In the event of a spill, the area should be cleared to allow any dust to settle. The spilled material should then be carefully swept or vacuumed into a designated and labeled container for disposal.[1][2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of Topiramate is incineration by a licensed hazardous waste disposal company.[1] This ensures the complete destruction of the active pharmaceutical ingredient.[1] The following steps outline the process for waste segregation and preparation for disposal:
-
Waste Identification and Segregation :
-
Solid Waste : Collect any unused or expired Topiramate, as well as grossly contaminated items such as weighing papers and spatulas, in a dedicated, clearly labeled hazardous solid waste container.[1]
-
Liquid Waste : Solutions containing Topiramate should be collected in a separate, labeled hazardous liquid waste container. It is important not to mix this waste with other solvent streams unless their compatibility has been confirmed.[1]
-
Contaminated Labware : Glassware and plasticware with trace amounts of contamination should be decontaminated if feasible. Otherwise, they should be disposed of in the hazardous solid waste container.[1]
-
Personal Protective Equipment (PPE) : Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container for hazardous materials.[1]
-
-
Containerization and Labeling :
-
Storage :
-
Waste should be stored in a secure area with secondary containment to prevent spills.[1]
-
-
Arranging for Disposal :
Waste Stream Management for Topiramate
For clarity, the following table summarizes the different types of waste that may be generated during research involving Topiramate and their appropriate disposal streams.
| Waste Type | Examples | Disposal Stream |
| Solid Chemical Waste | Unused/expired Topiramate, grossly contaminated items (e.g., weighing boats, spatulas) | Dedicated Hazardous Solid Waste Container[1] |
| Liquid Chemical Waste | Solutions containing Topiramate | Dedicated Hazardous Liquid Waste Container[1] |
| Contaminated Labware | Glassware, plasticware with trace contamination | Decontaminate if possible, or dispose of in the Hazardous Solid Waste Container[1] |
| Contaminated PPE | Used gloves, disposable lab coats | Designated Solid Waste Container for Hazardous Materials[1] |
Topiramate Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Topiramate in a laboratory setting.
Caption: Workflow for the safe disposal of Topiramate in a laboratory environment.
References
Essential Safety and Operational Guidance for Handling Topiramate
This document provides immediate safety, handling, and disposal protocols for laboratory professionals working with Topiramate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Topiramate, based on safety data sheet (SDS) guidelines.[1][2][3][4][5] Consistent use of this equipment is mandatory to minimize exposure risk.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety goggles with side-shields or safety glasses.[1][2][4][5] |
| Hand Protection | Protective gloves. Nitrile or low-protein, powder-free latex gloves are suggested. Double gloving should be considered.[1] PVC gloves are also mentioned.[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat, to prevent skin contact.[2][5] Protective shoe covers and a head covering may also be appropriate.[1] |
| Respiratory Protection | A suitable respirator or NIOSH-approved dust mask should be used when ventilation is inadequate or if dust is generated.[1][3][6] |
Procedural Workflow for Handling Topiramate
The following diagram outlines the standard operating procedure for safely handling Topiramate, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Topiramate.
Operational and Disposal Plans
Handling Procedures:
-
Always work in a well-ventilated area.[2][5] An accessible safety shower and eye wash station should be present.[2][5]
-
Avoid all personal contact, including the inhalation of dust.[1]
-
Do not eat, drink, or smoke in areas where Topiramate is handled.[2][5]
Spill Response:
-
In the event of a spill, evacuate unnecessary personnel from the area.[2][5]
-
Wear full personal protective equipment, including respiratory protection.[2][5]
-
Use dry clean-up procedures and avoid generating dust.[1] You can dampen the spilled material with water to prevent it from becoming airborne.[1]
-
Vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[1] A vacuum cleaner must be fitted with a HEPA filter.[1]
-
Decontaminate the spill area and any equipment used for cleanup.
Disposal Plan:
-
Dispose of Topiramate waste and contaminated materials in accordance with all applicable local, state, and federal regulations.[2][3]
-
Containers with Topiramate waste should be clearly labeled.
-
Do not dispose of Topiramate down the drain or into the environment.[2][5]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
